BOC-O-Benzyl-L-threonine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884829 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-10-3 | |
| Record name | N-tert-Butoxycarbonyl-O-benzylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-N-tert-butoxycarbonyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BOC-O-Benzyl-L-threonine
Introduction
This compound, chemically known as (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1] Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and a benzyl (B1604629) (Bzl) ether on the side-chain hydroxyl group of L-threonine. This dual protection strategy makes it an ideal building block for the controlled, stepwise assembly of peptide chains using the Boc solid-phase peptide synthesis (SPPS) methodology.[2][3] The stability and reactivity of this compound render it a valuable component in the synthesis of complex bioactive peptides and therapeutic agents.[1][4]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical characteristics of this compound is fundamental for its effective application. The following tables summarize its key quantitative data.
Table 1: General and Physical Properties
| Property | Value | References |
| CAS Number | 15260-10-3 | [1][4][5][6][7][8] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][4][5][7][8] |
| Molecular Weight | 309.36 g/mol | [1][4][5][7] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 110 - 120 °C | [1][8] |
| Optical Rotation | [α]D20 = +16 ± 2° (c=1 in MeOH) | [1][6] |
| Storage Temperature | 0 - 8 °C | [1][4] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (323.25 mM) | [5] |
| Chloroform | Soluble | [9] |
| Dichloromethane (B109758) | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
Chemical Structure and Protection Strategy
The chemical structure of this compound is central to its function in peptide synthesis. The Boc group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions, while the benzyl group offers semi-permanent protection for the side-chain hydroxyl group, requiring stronger acidic conditions for cleavage.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block in Boc-SPPS. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The Boc group is removed at each step to allow for the coupling of the next amino acid, while the benzyl group remains intact until the final cleavage step.
Experimental Protocols
Protocol 1: Boc Deprotection
This protocol describes the removal of the Nα-Boc protecting group from the resin-bound peptide to allow for the subsequent coupling reaction.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for 1-2 minutes, drain, and then treat with fresh cocktail for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3 times), followed by isopropanol (B130326) (1 time), and then DCM (3 times) to remove residual TFA and the cleaved tert-butyl carbocation.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM or DMF (2 times for 2 minutes each).
-
Final Wash: Wash the resin with DCM (3 times) and then with dimethylformamide (DMF) (3 times) to prepare for the coupling step.
Protocol 2: Coupling of this compound
This protocol outlines the procedure for coupling this compound to the deprotected N-terminus of the resin-bound peptide chain.
-
Activation Solution: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and an activating agent such as HBTU/HOBt (3-4 equivalents) or DCC (3-4 equivalents) in DMF.
-
Activation: Add DIEA (6-8 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 3: Final Cleavage and Benzyl Deprotection
This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain benzyl protecting group.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole) to prevent side reactions.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at 0 °C for 1-2 hours.
-
Peptide Precipitation: After the reaction, evaporate the strong acid and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation or filtration.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a wide array of therapeutic peptides and complex bioactive molecules.[1] Its use facilitates the precise incorporation of threonine residues into peptide sequences, which is often critical for the biological activity and structural integrity of the target molecule. For instance, it has been employed in the synthesis of cyclic peptide analogs with potential therapeutic applications, such as oxytocin (B344502) receptor inhibitors.[4] The ability to undergo further modifications makes it a versatile building block for designing novel therapeutics targeting various diseases.[1]
Conclusion
This compound is an indispensable reagent for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined chemical properties and the robust protocols associated with its use in Boc-SPPS ensure its continued importance in the synthesis of peptides for both research and therapeutic purposes. The dual protection strategy it employs allows for the selective and efficient construction of complex peptide architectures, making it a cornerstone of modern synthetic peptide chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. This compound | 15260-10-3 | FB46972 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine 15260-10-3 | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. B21677.03 [thermofisher.com]
- 9. N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine | 69355-99-3 [chemicalbook.com]
Boc-L-Thr(Bzl)-OH molecular weight and formula
Introduction
This document provides a concise technical overview of the key physicochemical properties of Boc-L-Thr(Bzl)-OH, a crucial amino acid derivative. Known formally as N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, this compound is a standard building block used extensively in Boc solid-phase peptide synthesis (SPPS). Its dual-protection scheme, with a Boc group on the amine and a benzyl (B1604629) group protecting the threonine side-chain hydroxyl, makes it a versatile reagent for the controlled assembly of peptide chains in pharmaceutical research and drug development[1].
Physicochemical Properties
The fundamental molecular properties of Boc-L-Thr(Bzl)-OH are summarized below. This data is essential for stoichiometric calculations in synthesis protocols, as well as for analytical characterization.
| Identifier | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2][3][4][5] |
| Molecular Weight | 309.36 g/mol | [1][3][6] |
| CAS Number | 15260-10-3 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Purity | ≥98% (TLC), ≥99% (HPLC) | [1] |
Structural Information
For clarity and use in chemical software, the following structural representations are provided.
| Identifier | String |
| SMILES | C--INVALID-LINK--O)NC(=O)OC(C)(C)C">C@HOCC1=CC=CC=C1 |
| InChIKey | CTXPLTPDOISPTE-YPMHNXCESA-N |
Note on Advanced Requirements: This technical guide focuses on the core molecular properties of Boc-L-Thr(Bzl)-OH. As this is a well-characterized chemical reagent, detailed experimental protocols for its fundamental analysis are typically standardized and found in pharmacopeial monographs or supplier documentation. Signaling pathways are not applicable to this small molecule. Therefore, the inclusion of experimental workflow diagrams or pathway visualizations is not relevant to the scope of this document.
References
- 1. chemimpex.com [chemimpex.com]
- 2. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 3. Boc-thr(bzl)-oh - CAS:15260-10-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. BOC-Thr(Bzl)-OH [chembk.com]
- 5. peptide.com [peptide.com]
- 6. L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C16H23NO5 | CID 1549483 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid: A Key Intermediate in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid, commonly known in the scientific community as Boc-L-Thr(Bzl)-OH, is a pivotal amino acid derivative indispensable for the synthesis of complex peptides and the development of novel therapeutics. Its unique structural characteristics, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and a benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl function, make it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its application, and its role in the synthesis of bioactive peptides for drug discovery.
Chemical Structure and Properties
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid is a derivative of the natural amino acid L-threonine. The stereochemistry at the α-carbon (2S) and the β-carbon (3R) is crucial for its role in synthesizing biologically active peptides with the correct conformation. The Boc group provides temporary protection of the α-amino group, which can be selectively removed under moderately acidic conditions, while the benzyl ether on the side chain offers more robust protection that is typically cleaved under stronger acidic conditions at the final stage of peptide synthesis.
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Boc-L-Thr(Bzl)-OH is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 15260-10-3 | [1][2] |
| Molecular Formula | C16H23NO5 | [1] |
| Molecular Weight | 309.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 110 - 120 °C | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Optical Rotation (α) | +13.5 to +18.5 ° (c=1 in methanol) | [4] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF) | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | The proton NMR spectrum shows characteristic peaks for the Boc, benzyl, and threonine backbone protons. | |
| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbonyl carbons, aromatic carbons of the benzyl group, and the aliphatic carbons of the threonine and Boc groups. The chemical shifts of the carbonyl carbons are sensitive to solvent polarity.[5] | |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the N-H, C=O (urethane and carboxylic acid), and C-O functional groups. | [4] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Thr(Bzl)-OH is a fundamental building block in the Boc/Bzl strategy for SPPS, a cornerstone technique for the chemical synthesis of peptides.[6] This strategy relies on the differential acid lability of the temporary Boc protecting group and the more stable benzyl-based side-chain protecting groups.
The Boc/Bzl Protection Strategy
The core principle of the Boc/Bzl strategy involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain anchored to a solid support. The Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups, such as the one on Boc-L-Thr(Bzl)-OH, remain intact. These are removed at the end of the synthesis during the final cleavage of the peptide from the resin, which requires a strong acid like hydrofluoric acid (HF).
Experimental Protocol: A Single Coupling Cycle in Boc-SPPS
The following protocol outlines the key steps for incorporating a Boc-L-Thr(Bzl)-OH residue into a peptide chain during manual Boc-SPPS.
Materials:
-
Peptidyl-resin (with a free amino group)
-
Boc-L-Thr(Bzl)-OH
-
Coupling reagent (e.g., HBTU, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM in the reaction vessel for at least 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-4 equivalents of Boc-L-Thr(Bzl)-OH and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid/coupling reagent mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the neutralized peptidyl-resin.
-
Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Application in Drug Discovery: Synthesis of Cyclopeptide-Based Antitumor Agents
A significant application of Boc-L-Thr(Bzl)-OH is in the synthesis of bioactive peptides with therapeutic potential. A notable example is its use in the synthesis of novel cyclopeptide analogs of Phakellistatin 13, which have demonstrated antitumor activity.[2] In this research, Boc-L-Thr(Bzl)-OH was incorporated into a linear peptide precursor, which was subsequently cyclized and deprotected to yield the final bioactive compound. The study identified that these cyclopeptides exhibit a high affinity for lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[2]
The synthesis of these complex molecules highlights the importance of orthogonally protected amino acids like Boc-L-Thr(Bzl)-OH in enabling the construction of specific peptide sequences with desired biological functions.
Visualizing Workflows and Pathways
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the iterative cycle of Boc-SPPS.
Caption: General workflow for a single cycle in Boc-SPPS.
Logical Relationship in the Boc/Bzl Protection Strategy
This diagram illustrates the principle of differential acid lability in the Boc/Bzl protection strategy.
Caption: Differential acid lability in the Boc/Bzl strategy.
Conclusion
(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(benzyloxy)butanoic acid is a critically important molecule for the synthesis of peptides for both research and pharmaceutical applications. Its well-defined stereochemistry and the orthogonal nature of its protecting groups within the Boc/Bzl strategy provide a robust and reliable method for constructing complex peptide architectures. As demonstrated by its use in the synthesis of potential antitumor agents, Boc-L-Thr(Bzl)-OH will continue to be a valuable tool for scientists and researchers in the field of drug discovery and development. This guide has provided a detailed overview of its properties, applications, and the experimental protocols necessary for its effective use, serving as a valuable resource for professionals in the field.
References
A Deep Dive into the Solubility of BOC-O-Benzyl-L-threonine for Researchers and Drug Development Professionals
An In-depth Technical Guide
In the realm of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of protected amino acids is paramount. BOC-O-Benzyl-L-threonine, a key building block, is frequently utilized for its role in constructing complex peptides. This technical guide provides a detailed analysis of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, outlines a representative experimental protocol for solubility determination, and visualizes its application in solid-phase peptide synthesis.
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its effective use in solution-phase and solid-phase peptide synthesis, as well as for its handling and storage. Quantitative and qualitative solubility data in various solvents are summarized below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (323.25 mM)[1] | Soluble | Ultrasonic treatment may be required. The hygroscopic nature of DMSO can significantly impact solubility; using freshly opened DMSO is recommended[1]. |
| Chloroform | - | Soluble[2][3] | - |
| Dichloromethane (DCM) | - | Soluble[2][3] | - |
| Ethyl Acetate | - | Soluble[2][3] | - |
| Acetone | - | Soluble[2][3] | - |
| Methanol (MeOH) | - | Soluble | Used as a solvent for optical rotation measurements[4][5][6]. |
Experimental Protocol for Solubility Determination
Objective: To determine the kinetic solubility of this compound in a given solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microplate reader with nephelometry or UV spectroscopy capabilities, or High-Performance Liquid Chromatography (HPLC) system
-
96-well microplates
-
Automated liquid handler (recommended)
-
Centrifuge
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer. This step initiates the precipitation of the compound if its solubility is exceeded.
-
Incubation and Equilibration: The plate is typically shaken for a set period (e.g., 1-2 hours) at a controlled temperature to allow for the system to approach equilibrium.
-
Phase Separation: To separate the dissolved compound from any precipitate, the plate is centrifuged at high speed.
-
Analysis of the Supernatant:
-
Nephelometry: The amount of light scattered by the suspended particles (precipitate) is measured. Higher scattering indicates lower solubility.
-
UV Spectroscopy: The absorbance of the supernatant is measured at the compound's λmax. The concentration is determined from a standard curve.
-
HPLC: A sample of the supernatant is injected into an HPLC system. The concentration is determined by comparing the peak area to a standard curve. This method is highly accurate and can distinguish the compound from impurities.
-
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Caption: Workflow for Kinetic Solubility Determination.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in the Boc/Bzl strategy of solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (B1604629) (Bzl) group protects the side-chain hydroxyl group of the threonine residue. This orthogonal protection scheme allows for the selective removal of the Boc group during each coupling cycle without affecting the benzyl ether.
The general workflow for incorporating a this compound residue into a growing peptide chain on a solid support is as follows:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to yield a free amine.
-
Activation: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, DIC).
-
Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the N-terminal amine of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid.
Caption: Boc-SPPS Cycle for Amino Acid Incorporation.
This guide provides essential information for researchers and professionals in drug development regarding the solubility and application of this compound. A clear understanding of these properties is crucial for the successful and efficient synthesis of peptides for therapeutic and research purposes.
References
An In-depth Technical Guide on the Physical Properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Boc-Thr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl (B1604629) group on the hydroxyl function of the threonine side chain allows for its controlled incorporation into peptide sequences. This protection strategy is fundamental in the solid-phase peptide synthesis (SPPS) methodologies employed in drug discovery and development. A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in these sensitive processes.
Physical Appearance
N-tert-Butoxycarbonyl-O-benzyl-L-threonine is consistently described as a white to off-white or slight yellow to beige solid.[1][2][3][4][5][6] It is typically supplied as a crystalline powder or in a form ranging from powder to crystal.[2][3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2][3][7] |
| Molecular Weight | 309.36 g/mol | [1][2][6][7][8] |
| Melting Point | 80 - 120 °C | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][2][3][4][5][6] |
| Optical Rotation | [α]²⁰/D = +16.5 ± 1° (c=1 in Methanol) | [2][4][5] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dichloromethane (CH₂Cl₂) | [1][9] |
| Storage Temperature | 2 - 8 °C | [2][10] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of N-tert-Butoxycarbonyl-O-benzyl-L-threonine.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. For N-tert-Butoxycarbonyl-O-benzyl-L-threonine, this can be determined using the capillary method with a melting point apparatus.[3][10][4][7][8]
Procedure:
-
A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end.[8]
-
The capillary tube is placed in a melting point apparatus.[3]
-
The sample is heated at a controlled rate.[8]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A narrow melting range is indicative of high purity.[4][8]
Optical Rotation Measurement
As a chiral molecule, the optical rotation is a critical property for confirming the stereochemical integrity of N-tert-Butoxycarbonyl-O-benzyl-L-threonine. This is measured using a polarimeter.[11][12][13][14][15]
Procedure:
-
A solution of the compound is prepared at a known concentration in a specified solvent (e.g., methanol).[12]
-
The polarimeter is calibrated with a blank solvent-filled cell.[11][13]
-
The sample solution is placed in the polarimeter cell.[11]
-
Plane-polarized light is passed through the sample, and the angle of rotation is measured.[12]
-
The specific rotation is calculated using Biot's law, which takes into account the observed rotation, cell path length, and sample concentration.[12][15]
Solubility Assessment
The solubility of the compound in various solvents is important for its use in synthesis and for purification processes. A common method for determining solubility is the shake-flask method.[1][2]
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.[2]
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached.[2]
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC or UV-spectroscopy.[6]
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of N-tert-Butoxycarbonyl-O-benzyl-L-threonine, highlighting the quality control steps where the physical properties are assessed.
Caption: Synthesis and Characterization Workflow.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. www1.udel.edu [www1.udel.edu]
- 6. lifechemicals.com [lifechemicals.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. westlab.com [westlab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 14. digicollections.net [digicollections.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Proper Storage of Boc-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions for N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, commonly referred to as Boc-Thr(Bzl)-OH. Adherence to these guidelines is crucial for maintaining the compound's integrity, purity, and performance in sensitive applications such as peptide synthesis.
Introduction
Boc-Thr(Bzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS). The stability of this amino acid derivative is paramount to ensure the successful synthesis of high-quality peptides. Improper storage can lead to degradation, affecting coupling efficiencies and introducing impurities into the final peptide product. This document outlines the recommended storage conditions based on supplier data and general chemical stability principles.
Recommended Storage Conditions
The stability of Boc-Thr(Bzl)-OH is primarily influenced by temperature, moisture, and light. The following table summarizes the recommended storage parameters from various suppliers.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-30°C | [1][2][3] |
| 2-8°C | [4] | |
| Room Temperature | [5] | |
| Recommended in a cool place (<15°C) | ||
| Atmosphere | Sealed in dry conditions | [5][6] |
| Store the container tightly closed in a dry place | [6] | |
| Light Exposure | Keep in a dark place | [5] |
| Physical Form | Powder, Solid, White to off-white crystalline powder | [1][2][3][5][7] |
Note: While there is a broad range of recommended temperatures, for long-term storage, maintaining a cooler temperature within this range, such as 2-8°C, is advisable to minimize the risk of degradation.
Factors Influencing Stability
The chemical structure of Boc-Thr(Bzl)-OH, with its tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups, dictates its stability profile. The following diagram illustrates the relationship between key storage parameters and the potential degradation pathways of the molecule.
Experimental Protocols for Stability Assessment
4.1. Protocol: Accelerated Stability Study
Objective: To evaluate the short-term stability of Boc-Thr(Bzl)-OH under elevated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot 100 mg samples of Boc-Thr(Bzl)-OH into individual, sealed amber glass vials.
-
Initial Analysis (T=0): Analyze a control sample for purity using High-Performance Liquid Chromatography (HPLC) and characterize it using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to establish a baseline.
-
Stress Conditions: Place the sample vials in stability chambers under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
5°C (as a control)
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze each sample for purity by HPLC. Compare the chromatograms to the T=0 sample to identify any new peaks corresponding to degradation products. Characterize any significant impurities using MS and NMR.
-
Data Presentation: Tabulate the percentage of remaining Boc-Thr(Bzl)-OH and the percentage of major degradation products at each time point and condition.
4.2. Protocol: Photostability Study
Objective: To assess the impact of light exposure on the stability of Boc-Thr(Bzl)-OH.
Methodology:
-
Sample Preparation: Prepare two sets of 100 mg samples of Boc-Thr(Bzl)-OH in clear glass vials. Wrap one set completely in aluminum foil to serve as the dark control.
-
Initial Analysis (T=0): Perform initial analysis as described in the accelerated stability study.
-
Light Exposure: Place both sets of samples in a photostability chamber that conforms to ICH Q1B guidelines, exposing them to a controlled light source.
-
Time Points: Analyze samples at appropriate time intervals.
-
Analysis and Data Presentation: Follow the analysis and data presentation steps outlined in the accelerated stability study, comparing the light-exposed samples to the dark controls.
Handling and General Precautions
-
Handling: Handle Boc-Thr(Bzl)-OH in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] Avoid the formation of dust.[6]
-
Incompatibilities: Avoid strong oxidizing agents.
-
Disposal: Dispose of the compound in accordance with local regulations.
By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of Boc-Thr(Bzl)-OH for their research and manufacturing needs.
References
- 1. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]
- 2. Boc-D-Thr(Bzl)-OH Novabiochem 69355-99-3 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | 15260-10-3 | FB46972 [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Optical rotation of BOC-O-Benzyl-L-threonine
An In-depth Technical Guide on the Optical Rotation of BOC-O-Benzyl-L-threonine
Introduction
N-α-(tert-Butoxycarbonyl)-O-benzyl-L-threonine, commonly abbreviated as this compound, is a crucial amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl function. This dual protection strategy makes it a stable and versatile building block for the incorporation of threonine residues during Solid Phase Peptide Synthesis (SPPS).[1][2]
The chirality of this compound, originating from the L-threonine core, imparts optical activity, a fundamental property that is critical for ensuring the stereochemical integrity of the final peptide. This guide provides a detailed overview of the optical rotation of this compound, including its quantitative data, the experimental protocol for its measurement, and its role in synthetic workflows.
Quantitative Data Summary
The physicochemical properties of this compound have been characterized by various suppliers and researchers. The following table summarizes key quantitative data, with a focus on its optical activity.
| Property | Value | Conditions/Method | Source(s) |
| Specific Optical Rotation | +16 ± 2° | c=1 in Methanol (B129727), at 20°C, D-line | [1] |
| +13.5 to +18.5° | c=1 in Methanol, at 25°C, D-line | [3] | |
| +16.5° | c=1 in Methanol, D-line | ||
| Purity | ≥99% | HPLC | [1] |
| ≥98.5% | HPLC | [4] | |
| ≥98% | TLC | [3] | |
| Melting Point | 110 - 120°C | Not specified | [1] |
| 113 - 119°C | Clear melt | [4] | |
| Molecular Formula | C₁₆H₂₃NO₅ | - | [1][3][4] |
| Molecular Weight | 309.36 g/mol | - | [1][3] |
| CAS Number | 15260-10-3 | - | [1][3][4] |
| Appearance | White crystalline powder | Visual | [1] |
Experimental Protocol: Measurement of Specific Rotation
The specific rotation ([α]) of a chiral compound is a fundamental physical constant defined as the observed angle of optical rotation (α) when plane-polarized light passes through a sample of a specific path length (l) and concentration (c).[5] The protocol for accurately measuring the specific rotation of this compound is detailed below.
1. Instrumentation and Reagents
-
Instrument: High-precision polarimeter.
-
Light Source: Sodium lamp (D-line, λ = 589 nm).
-
Sample Cell: 1 decimeter (1 dm) path length cell.
-
Solvent: HPLC-grade Methanol (MeOH).
-
Analyte: High-purity this compound.
-
Equipment: Analytical balance, 10 mL volumetric flask, spatula, weighing paper.
2. Procedure
-
Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then fill the flask to the calibration mark with methanol.
-
Ensure the solution is thoroughly mixed and homogenous. This creates a solution with a concentration (c) of 1 g/100 mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Fill the sample cell with the blank solvent (methanol).
-
Place the cell in the polarimeter and take a blank reading. Calibrate the instrument to read zero degrees with the blank.
-
-
Sample Measurement:
-
Rinse the sample cell with a small amount of the prepared analyte solution before filling it completely.
-
Ensure no air bubbles are present in the light path.
-
Place the filled cell into the polarimeter.
-
Record the observed optical rotation (α) at the specified temperature (e.g., 20°C or 25°C).[1][3] Multiple readings should be taken and averaged to ensure precision.
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation [α]: [α]ᵀλ = α / (l × c)
-
Where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL (or g/100mL if the formula is adjusted accordingly).
-
-
Visualizations
Experimental Workflow for Optical Rotation Measurement
The following diagram illustrates the systematic workflow for determining the specific optical rotation of this compound.
Caption: Workflow for measuring specific optical rotation.
Role in Peptide Synthesis
This compound is a key intermediate in the Boc/Bzl strategy for peptide synthesis. The diagram below outlines its logical role as a protected building block.
Caption: Role of this compound in SPPS.
Conclusion
The specific optical rotation of this compound is a critical quality attribute, consistently reported to be approximately +16° under standard conditions (c=1 in methanol, 20°C, 589 nm). This positive value indicates that it is dextrorotatory. For researchers and drug development professionals, verifying this property using standardized polarimetry protocols is essential to confirm the enantiomeric purity of the material. As a fundamental building block in peptide synthesis, the correct stereochemistry of this compound directly influences the structure and, consequently, the biological activity of the resulting synthetic peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]
- 4. N-Boc-O-benzyl-L-threonine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
The Pivotal Role of BOC-O-Benzyl-L-threonine in Modern Synthetic Chemistry: A Technical Guide
For Immediate Release
In the landscape of complex peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount. Among these, BOC-O-Benzyl-L-threonine has emerged as a cornerstone building block for researchers and pharmaceutical scientists. This technical guide provides an in-depth analysis of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways and synthetic workflows.
Core Applications in Research and Development
This compound is a versatile derivative of the essential amino acid L-threonine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (B1604629) ether protecting the side-chain hydroxyl group. This dual protection scheme makes it an invaluable reagent in several key areas of chemical research.
Solid-Phase and Solution-Phase Peptide Synthesis
This compound is particularly crucial for the incorporation of threonine residues into peptide sequences, preventing unwanted side reactions at the hydroxyl group during coupling steps. Its use is well-documented in the synthesis of biologically active peptides, including therapeutic agents.[5][6]
Synthesis of Oxytocin (B344502) Receptor Antagonists
A prominent example of its application is in the synthesis of Atosiban, a potent oxytocin receptor antagonist used to prevent preterm labor.[7][8] The threonine residue at position 4 of Atosiban is critical for its biological activity.[8] In the solution-phase synthesis of a key pentapeptide intermediate of Atosiban, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, N-Boc-O-benzyl-L-threonine is a key reactant.[7][9] The successful incorporation of this protected threonine is a testament to its utility in constructing complex pharmaceutical compounds.
Chiral Building Block in Organic Synthesis
Beyond its role in peptide chemistry, this compound serves as a valuable chiral building block. The inherent chirality of the L-threonine backbone is preserved throughout synthetic transformations, allowing for the construction of enantiomerically pure molecules. While its application as a traditional chiral auxiliary to induce stereoselectivity in reactions at a separate prochiral center is not extensively documented, its use as a chiral scaffold is a fundamental aspect of its utility.
Quantitative Data in Synthesis
The efficiency of coupling reactions involving this compound is a critical factor in the overall yield and purity of the target peptide. The following table summarizes the yields achieved during the solution-phase synthesis of an Atosiban pentapeptide intermediate, highlighting the successful incorporation of Boc-Thr(Bzl)-OH.
| Coupling Step | Reactants | Product | Yield (%) |
| 1 | Boc-Cys(Bzl)-ONHS + Proline | Boc-Cys(Bzl)-Pro-COOH | 92.4 |
| 2 | Boc-Asn-ONHS + H-Cys(Bzl)-Pro-COOH | Boc-Asn-Cys(Bzl)-Pro-COOH | 92.1 |
| 3 | Boc-Thr(Bzl)-ONHS + H-Asn-Cys(Bzl)-Pro-COOH | Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 91.2 |
| 4 | Boc-Ile-ONHS + H-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 88.6 |
| 5 (Deprotection) | Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | H-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 90.9 |
| Data sourced from the synthesis of an Atosiban key intermediate.[7] |
Experimental Protocols
Detailed Protocol for Coupling of this compound in Solution-Phase Synthesis
This protocol is based on the synthesis of the tetrapeptide Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, a key step in the preparation of the Atosiban intermediate.[7]
Materials:
-
H-Asn-Cys(Bzl)-Pro-COOH (1 equivalent)
-
Boc-Thr(Bzl)-ONHS (N-hydroxysuccinimide ester of this compound) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
Procedure:
-
Dissolution: Dissolve H-Asn-Cys(Bzl)-Pro-COOH in DMF.
-
Neutralization: Cool the solution to 0°C and add TEA to neutralize the amino acid salt.
-
Activation and Coupling: In a separate flask, dissolve Boc-Thr(Bzl)-ONHS in DMF. Add this solution to the neutralized tripeptide solution.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate/diethyl ether to yield pure Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH.
-
Visualizing Workflows and Signaling Pathways
Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Boc-SPPS, a primary application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Synthesis of BOC-O-Benzyl-L-threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of BOC-O-Benzyl-L-threonine, a crucial protected amino acid derivative widely utilized in peptide synthesis and drug development. This document details the two-step synthetic pathway starting from L-threonine, including experimental protocols, reaction mechanisms, and characterization of the final product.
Overview of the Synthetic Pathway
The synthesis of this compound from L-threonine is a two-step process. The first step involves the protection of the amino group of L-threonine with a tert-butyloxycarbonyl (Boc) group. The second step is the protection of the hydroxyl group via benzylation. This orthogonal protection strategy allows for selective deprotection of either the amino or hydroxyl group, a critical requirement in modern peptide and medicinal chemistry.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of BOC-L-Threonine
This procedure is adapted from a high-yield method for the Boc protection of L-threonine.[1]
Reaction:
Caption: Boc protection of L-Threonine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Threonine | 119.12 | 1.1 kg | 9.23 |
| Potassium Bicarbonate Solution (0.0008 M) | - | 7 L | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.32 kg (in 3 portions) | 6.05 |
| Hydrochloric Acid (0.004 M) | - | As needed | - |
| tert-Butyl acetate (B1210297) | - | 4 x 1 L | - |
| Petroleum Ether | - | 50 mL | - |
Procedure:
-
To a suitable reaction vessel, add 1.1 kg of L-threonine and 7 L of 0.0008 M potassium bicarbonate solution. Stir until the L-threonine is completely dissolved.
-
Add 433 g of di-tert-butyl dicarbonate to the solution and stir for 2 hours.
-
Add another 433 g of di-tert-butyl dicarbonate and continue stirring for an additional 2 hours.
-
Add a final portion of 454 g of di-tert-butyl dicarbonate and stir for 3 hours.
-
After the reaction is complete, adjust the pH of the solution to 3 with 0.004 M hydrochloric acid.
-
Extract the product with tert-butyl acetate (4 x 1 L).
-
Combine the organic layers and wash with a saturated brine solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Add 50 mL of petroleum ether to the residue and stir to induce crystallization.
-
Collect the product by filtration and dry to obtain BOC-L-Threonine.
Quantitative Data:
| Parameter | Value |
| Yield | 91.73% |
| Product Weight | 2.01 kg |
Step 2: Synthesis of this compound
This protocol is based on the general Williamson ether synthesis, a widely used method for the benzylation of alcohols.
Reaction:
Caption: O-benzylation of BOC-L-Threonine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles |
| BOC-L-Threonine | 219.24 | 10.0 g | 0.0456 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 2.74 g | 0.0684 |
| Benzyl Bromide | 171.04 | 7.80 g (5.4 mL) | 0.0456 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated Ammonium (B1175870) Chloride Solution | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 10.0 g of BOC-L-Threonine in 100 mL of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 2.74 g of sodium hydride (60% dispersion in oil) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add 5.4 mL of benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.
Quantitative Data:
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 80-82 °C | [3] |
| Optical Rotation | +16° to +22° (c=1-2 in MeOH or 95% ethanol) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.6 (s, 1H, COOH), 7.29-7.26 (m, 5H, Ar-H), 5.34 (d, 1H, NH), 4.56-4.41 (m, 2H, OCH₂Ph), 4.37 (m, 1H, α-CH), 4.17 (m, 1H, β-CH), 1.45 (s, 9H, C(CH₃)₃), 1.25 (d, 1H, γ-CH₃) | ChemicalBook |
| Mass Spectrum | Molecular Ion (M⁺): 309 | ChemicalBook |
Safety Information
-
Di-tert-butyl dicarbonate ((Boc)₂O): Corrosive, handle with care in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Benzyl Bromide: Lachrymator and corrosive. Use in a fume hood with appropriate personal protective equipment.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
This guide provides a detailed framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-L-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and key physicochemical characteristics of N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Boc-L-Thr(Bzl)-OH. This protected amino acid is a fundamental building block in solid-phase peptide synthesis (SPPS) and is crucial for the development of peptide-based therapeutics. Understanding its physical properties is paramount for ensuring batch-to-batch consistency and successful synthetic outcomes.
Physicochemical Data Summary
Boc-L-Thr(Bzl)-OH is typically a white to off-white crystalline powder.[1] Its molecular formula is C16H23NO5 with a molecular weight of 309.36 g/mol .[2][3][4][5] The reported melting point for this compound varies across different suppliers and batches, highlighting the importance of independent verification. A summary of reported melting point ranges is presented in the table below.
| Parameter | Reported Value | Source |
| Melting Point | 114.0 to 118.0 °C | Tokyo Chemical Industry |
| Melting Point | 116 °C | ChemBK[1] |
| Melting Point | 80-82 °C | ChemBK[1] |
| Melting Point | 110-120 °C | Chem-Impex[6] |
| Appearance | White to off-white crystalline powder | ChemBK[1] |
| Purity (TLC) | ≥ 98% | Sigma-Aldrich (Novabiochem)[2] |
| Optical Rotation [α]20/D | +16.0 to +17.0 deg (c=1, MeOH) | Tokyo Chemical Industry |
| Optical Rotation [α]25/D | +13.5 to +18.5 ° (c=1, MeOH) | Sigma-Aldrich (Novabiochem)[4] |
Experimental Protocol: Melting Point Determination
The determination of a melting point range is a critical quality control step for crystalline compounds like Boc-L-Thr(Bzl)-OH. The following is a standard protocol for this procedure.
Objective: To determine the melting point range of a solid sample of Boc-L-Thr(Bzl)-OH.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp, Stuart SMP10, or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the Boc-L-Thr(Bzl)-OH sample is completely dry. If necessary, dry the sample under vacuum.
-
Place a small amount of the crystalline powder on a clean, dry watch glass.
-
Using a spatula, crush the crystals into a fine powder with a mortar and pestle.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample is packed into the bottom of the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10-15 °C below the expected melting point.
-
Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
-
Post-analysis:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
It is good practice to perform the measurement in triplicate to ensure reproducibility.
-
Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of Boc-L-Thr(Bzl)-OH, ensuring its identity, purity, and suitability for use in peptide synthesis.
Caption: A logical workflow for the characterization of Boc-L-Thr(Bzl)-OH.
This comprehensive approach to the characterization of Boc-L-Thr(Bzl)-OH ensures the quality and consistency of this critical raw material, which is essential for the successful synthesis of peptides for research and drug development.
References
- 1. chembk.com [chembk.com]
- 2. Boc-Thr(Bzl)-OH Novabiochem® | 15260-10-3 [sigmaaldrich.com]
- 3. Boc-O-benzyl-L-threonine | 15260-10-3 | FB46972 [biosynth.com]
- 4. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]
- 5. L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C16H23NO5 | CID 1549483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Use of BOC-O-Benzyl-L-threonine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of novel peptide-based therapeutics and research tools. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classical and robust approach to SPPS, remains highly relevant for the synthesis of complex and aggregation-prone peptides. Within this strategy, the selection of appropriately protected amino acid derivatives is critical for the successful assembly of the desired peptide sequence. BOC-O-Benzyl-L-threonine is a key building block for incorporating threonine residues, offering stable side-chain protection throughout the synthesis with well-established deprotection and cleavage protocols.
This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS. It covers quantitative data on coupling efficiency, step-by-step protocols for key experimental stages, and a discussion of potential side reactions and mitigation strategies.
Data Presentation
Coupling Efficiency
The efficiency of the coupling reaction at each step of SPPS is paramount, as it directly impacts the overall yield and purity of the final peptide. Threonine, due to steric hindrance from its β-carbon, is recognized as one of the more challenging amino acids to couple efficiently. While precise, universally applicable quantitative data is sequence-dependent, a study on the coupling efficiencies of Boc-amino acids in SPPS identified threonine as one of the most difficult residues to couple. Couplings involving threonine as the carboxyl-reacting amino acid were frequently found to be "incomplete" (less than 99% completion) or "highly incomplete" (less than 98% completion) after a single coupling cycle. This necessitates careful selection of coupling reagents and, often, the use of double coupling protocols to ensure complete reaction.
| Amino Acid Residue | Relative Coupling Difficulty | Key Considerations |
| Threonine (Thr) | High | Steric hindrance from the β-methyl and O-benzyl groups can impede acylation. Double coupling is often recommended. |
| Histidine (His) | High | Potential for racemization and side-chain reactivity. |
| Arginine (Arg) | High | Bulky side chain can hinder coupling. |
| Valine (Val) | High | Steric hindrance from the β-branched side chain. |
| Isoleucine (Ile) | High | Steric hindrance from the β-branched side chain. |
| Glutamine (Gln) | High | Potential for side-chain dehydration to a nitrile. |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Resin Swelling and Preparation
-
Place the desired amount of a suitable resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.
-
Wash the resin three times with dichloromethane (B109758) (DCM).
-
Swell the resin in DCM for at least 30-60 minutes to ensure optimal reaction kinetics.
BOC Deprotection
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the resin for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times).
Neutralization
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).
-
Wash the resin with DCM (3-5 times) to remove excess base.
Coupling of this compound
This protocol describes a standard coupling using HBTU, a common and efficient coupling reagent for Boc-SPPS.
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the solution and vortex briefly to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates a complete reaction.
-
If the ninhydrin test is positive (blue or purple beads), indicating incomplete coupling, drain the coupling solution and repeat the coupling step with a fresh solution of activated this compound (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the O-benzyl side-chain protecting group using strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add a scavenger cocktail to the vessel. A common scavenger mixture for peptides containing O-benzyl protected residues is anisole. For peptides also containing other sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail is required (e.g., HF:p-cresol:p-thiocresol:dimethyl sulfide).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Filter and collect the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, which can be modulated by threonine-containing peptides.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of peptides containing this compound. Awareness of these potential issues allows for the implementation of preventative measures.
-
Incomplete Coupling: As previously mentioned, the steric hindrance of the threonine side chain can lead to incomplete coupling.
-
Mitigation: Monitor coupling reactions closely with the ninhydrin test and perform a second coupling (double coupling) if necessary. The use of more potent coupling reagents like HATU or HCTU can also improve efficiency.
-
-
Racemization: Although less common with urethane-based protecting groups like Boc, racemization can occur, particularly during the activation step.
-
Mitigation: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives during coupling can suppress racemization. Pre-activation times should be kept to a minimum.
-
-
O-acylation: The hydroxyl group of threonine, although protected by a benzyl (B1604629) group, can potentially undergo acylation if deprotection of the benzyl group occurs prematurely. However, the benzyl ether is generally stable to the mildly acidic conditions of Boc deprotection. This is more of a concern in strategies where the side-chain protecting group is more labile.
-
Side Reactions during HF Cleavage: The final cleavage with strong acid can generate reactive carbocations from the deprotection of the benzyl group and other protecting groups. These can lead to the alkylation of sensitive residues such as tryptophan and methionine.
-
Mitigation: The use of a scavenger cocktail is essential during HF cleavage. Anisole is commonly used to scavenge benzyl cations. For peptides containing other sensitive residues, a more comprehensive scavenger mixture is required.
-
Conclusion
This compound is a valuable and widely used derivative for the incorporation of threonine into synthetic peptides using the robust Boc/Bzl SPPS strategy. While the inherent steric hindrance of the threonine side chain presents a challenge in achieving high coupling efficiencies, this can be effectively managed through careful monitoring, the use of appropriate coupling reagents, and the implementation of double coupling protocols when necessary. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize high-quality threonine-containing peptides for a wide range of applications in research and drug development.
Standard Protocol for Boc/Bzl Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) for temporary Nα-amino protection and benzyl-based (Bzl) protecting groups for amino acid side chains is a robust and well-established methodology for the chemical synthesis of peptides.[1][2] This strategy, pioneered by R. Bruce Merrifield, relies on a graduated acid lability approach. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved in a final step with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3][4]
Despite the rise of Fmoc/tBu chemistry, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of long or complex peptides, and for the preparation of peptide thioesters.[5][6] This document provides a detailed protocol for performing Boc/Bzl solid-phase peptide synthesis.
Principle of Boc/Bzl SPPS
The synthesis proceeds by the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition consists of three main steps:
-
Deprotection: Removal of the Nα-Boc group with TFA to expose a free amine at the N-terminus of the peptide-resin.
-
Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt to generate a nucleophilic free amine. This can be performed as a separate step or in situ during the coupling reaction.[7][8]
-
Coupling: Formation of a peptide bond between the free amine of the peptide-resin and the activated carboxyl group of the incoming Nα-Boc protected amino acid.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid.
Experimental Workflow
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Data Presentation
Table 1: Reagents and Typical Conditions for Boc/Bzl SPPS
| Step | Reagent/Solvent | Concentration/Equivalents | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | - | 15-30 min |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | - | 1 x 1-2 min (pre-wash), 1 x 15-25 min |
| Neutralization (Standard) | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | - | 2 x 2 min |
| Coupling (Carbodiimide) | Boc-Amino Acid | 2-4 eq. | 1-4 hours |
| DIC/HOBt | 2-4 eq. | ||
| Coupling (Uronium/Aminium) | Boc-Amino Acid | 2-4 eq. | 15-60 min |
| HBTU/HATU/COMU + DIEA | 2-4 eq. / 4-8 eq. | ||
| Final Cleavage (HF) | Anhydrous Hydrogen Fluoride (HF) | - | 1-2 hours at 0°C |
| Scavenger (e.g., Anisole) | 10% (v/v) | ||
| Final Cleavage (TFMSA) | Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole | - | 1-15 hours (Resin & sequence dependent) |
Table 2: Common Side-Chain Protecting Groups in Boc/Bzl SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Arg | Tosyl (Tos) | Strong Acid (HF) |
| Asp | Benzyl ester (OBzl) | Strong Acid (HF, TFMSA) |
| Cys | 4-Methylbenzyl (Meb) | Strong Acid (HF) |
| Glu | Benzyl ester (OBzl) | Strong Acid (HF, TFMSA) |
| His | Dinitrophenyl (Dnp) | Thiophenol prior to HF |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |
| Ser | Benzyl (Bzl) | Strong Acid (HF, TFMSA) |
| Thr | Benzyl (Bzl) | Strong Acid (HF, TFMSA) |
| Trp | Formyl (For) | Piperidine or Thiol prior to HF |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | Strong Acid (HF) |
Experimental Protocols
Resin Preparation and Swelling
-
Place the appropriate resin (e.g., Merrifield, PAM, BHA, or MBHA) in a reaction vessel.
-
Add DCM (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for 15-30 minutes with gentle agitation.
-
Drain the solvent.
Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 15-25 minutes.[4]
-
Drain the TFA solution.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[7]
Neutralization (Standard Protocol)
-
Add a solution of 5-10% DIEA in DCM to the peptide-resin.[7]
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the peptide-resin with DCM (3-5 times) and then with DMF (3 times) to prepare for coupling.[7]
Amino Acid Coupling (HBTU Activation)
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in DMF.[9]
-
Add DIEA (4-8 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 15-60 minutes at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3-5 times) and DCM (3-5 times).
In Situ Neutralization and Coupling Protocol
-
Following the Boc deprotection and DCM washes, add the pre-activated Boc-amino acid solution (prepared as in step 4.1) directly to the peptide-resin trifluoroacetate salt.
-
Immediately add DIEA (sufficient to neutralize the peptide-resin TFA salt and the activator salts, typically 2-3 equivalents) to the reaction vessel.[7]
-
Agitate for the duration of the coupling reaction (e.g., 10-20 minutes).[7]
-
Wash the peptide-resin as described in step 4.6.
Monitoring the Coupling Reaction (Kaiser Test)
-
Prepare three solutions:
-
Solution A: 16.5 mg KCN in 25 mL of water, then 1 mL of this solution diluted with 49 mL of pyridine.[10]
-
Solution B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.[10]
-
Solution C: 40 g phenol (B47542) in 20 mL of n-butanol.[10]
-
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each solution to the test tube.
-
Heat the tube at 110°C for 5 minutes.[10]
-
Observe the color:
-
Colorless/Yellow beads: Negative result, coupling is complete.
-
Blue beads: Positive result, free amines are present, and coupling is incomplete.
-
Final Cleavage and Deprotection (Standard HF Protocol)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail (e.g., 1 mL of anisole (B1667542) per gram of resin).[9] For peptides containing sensitive residues, a more complex scavenger mixture is required (see Table 3).
-
Cool the reaction vessel to -5 to 0°C.
-
Distill anhydrous HF (approximately 9 mL per gram of resin) into the reaction vessel.[5]
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Filter the precipitate and dry under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Table 3: Scavenger Cocktails for HF Cleavage
| Amino Acid(s) in Sequence | Scavenger Cocktail (per 10 mL HF) |
| Standard (No sensitive residues) | 1.0 mL Anisole |
| Cys, Met, Tyr | 1.0 mL p-Cresol, 0.5 mL 1,2-ethanedithiol (B43112) (EDT) |
| Trp | 1.0 mL p-Cresol, 0.5 mL p-thiocresol |
| Arg(Tos) | 0.5 mL Thioanisole, 0.5 mL EDT |
Conclusion
The Boc/Bzl solid-phase peptide synthesis strategy is a powerful and reliable method for producing synthetic peptides. Its main advantages lie in the robustness of the chemistry and the ability to synthesize long and difficult sequences where Fmoc chemistry may be problematic.[6] Careful execution of the described protocols, diligent monitoring of reaction completion, and the use of appropriate scavenger cocktails during the final cleavage are critical for achieving high yields of the desired peptide with high purity.
References
- 1. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. chempep.com [chempep.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Coupling of BOC-O-Benzyl-L-threonine to Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the coupling of N-α-BOC-O-benzyl-L-threonine to Merrifield resin, a foundational step in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. The methodologies outlined are based on established procedures and are intended to ensure efficient and successful immobilization of the first amino acid onto the solid support.
Introduction
The Merrifield solid-phase method, a technique for which R. Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, revolutionized peptide synthesis.[1][2] The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids to build the peptide chain.[1][2][3] Merrifield resin is a chloromethylated polystyrene cross-linked with divinylbenzene (B73037) and is a classical support for Boc-based SPPS.[4][5] The initial attachment of the first amino acid, in this case, BOC-O-Benzyl-L-threonine, is a critical step that dictates the overall yield and purity of the final peptide. Two common and effective methods for this esterification are the Cesium Salt Method and the Potassium Fluoride (B91410) Method.
Data Presentation
The following tables summarize the key quantitative parameters for the two primary methods of coupling this compound to Merrifield resin.
Table 1: Reagent Stoichiometry
| Reagent | Cesium Salt Method (Equivalents relative to resin chlorine substitution) | Potassium Fluoride Method (Equivalents relative to resin chlorine substitution) |
| Merrifield Resin | 1.0 | 1.0 |
| This compound | 1.0 (as cesium salt) | 1.5 |
| Cesium Carbonate | Used to titrate to pH 7.0 | - |
| Anhydrous Potassium Fluoride | - | 3.0 |
Table 2: Reaction Conditions
| Parameter | Cesium Salt Method | Potassium Fluoride Method |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Solvent Volume | 6-8 mL per gram of resin | 6 mL per gram of resin |
| Temperature | 50°C | 50°C |
| Reaction Time | 24 hours[5][6][7] | 24 hours[5][6] |
Experimental Protocols
Materials
-
This compound
-
Merrifield Resin (chloromethylated polystyrene, 1-2% divinylbenzene cross-linked)
-
Cesium Carbonate (for Cesium Salt Method)
-
Anhydrous Potassium Fluoride (for Potassium Fluoride Method)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Reaction vessel with orbital shaker and heating capabilities
Protocol 1: Cesium Salt Method
This method, based on the Gisin procedure, is widely used for racemization-free esterification of the first amino acid onto the Merrifield resin.[4]
-
Preparation of the Cesium Salt:
-
Dissolve this compound in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).[5]
-
Titrate the solution to a neutral pH of 7.0 using a 20% aqueous solution of cesium carbonate.[5]
-
Evaporate the mixture to complete dryness under vacuum.
-
To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step once more.[5][7]
-
-
Coupling Reaction:
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel for at least 30 minutes.[5]
-
Add the dried this compound cesium salt (1.0 equivalent relative to the chlorine substitution of the resin) to the swollen resin.[5] It is crucial that the cesium salt is completely dry for a successful reaction.[5]
-
Secure the reaction vessel on an orbital shaker and heat the mixture to 50°C for 24 hours.[5][7]
-
-
Washing Procedure:
Protocol 2: Potassium Fluoride Method
This method provides an alternative to the cesium salt procedure for coupling the first amino acid.
-
Reaction Setup:
-
In a reaction vessel, add the Merrifield resin (1 equivalent).
-
Dissolve this compound (1.5 equivalents based on the resin's chlorine substitution) in DMF (6 mL/g of resin).[5][6]
-
Add the amino acid solution to the resin.
-
Add anhydrous potassium fluoride (3 equivalents based on the resin's chlorine substitution) to the reaction mixture.[5][6]
-
-
Coupling Reaction:
-
Washing Procedure:
-
Following the incubation period, filter the resin.
-
Wash the resin extensively with the following solvents in order:
-
Dry the resulting this compound-loaded resin under vacuum until a constant weight is achieved.
-
Post-Coupling Procedures
Determination of Substitution Level
Accurate determination of the amino acid loading on the resin is crucial for subsequent peptide synthesis steps. A common method involves the spectrophotometric quantification of the Fmoc group after cleaving it from a known weight of resin, but for Boc-protected amino acids, a different approach is needed. A common method is to cleave the Boc group and then perform a picric acid titration of the resulting free amine.
Capping of Unreacted Chloromethyl Sites
To prevent the formation of deletion sequences in the subsequent peptide synthesis, it is advisable to cap any unreacted chloromethyl groups on the resin. This can be achieved by treating the resin with a solution of a blocking agent such as N-acetylimidazole or by using a mixture of acetic anhydride (B1165640) and pyridine.
Deprotection of the BOC Group for Peptide Elongation
Before the next amino acid can be coupled, the N-terminal Boc group must be removed. This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]
-
Treat the resin with a 50% TFA/DCM solution for a short prewash (e.g., 5 minutes).[4]
-
Follow with a longer treatment (15-25 minutes) with fresh 50% TFA/DCM to ensure complete deprotection.[4]
-
After deprotection, the resin-bound amine is a TFA salt and must be neutralized to the free amine before the next coupling step.[3] This is typically done by washing with a solution of a hindered base like 10% diisopropylethylamine (DIEA) in DCM.[3][8]
Visualizations
Caption: Workflow for coupling this compound to Merrifield resin.
Caption: BOC deprotection and neutralization cycle.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Activation of Boc-L-Thr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common reagents and protocols for the activation of N-α-Boc-O-benzyl-L-threonine (Boc-L-Thr(Bzl)-OH) for peptide bond formation. Due to the steric hindrance of its β-branched side chain, the selection of an appropriate coupling reagent is critical to ensure high yields and minimize side reactions. This document details several widely used coupling strategies, including the use of carbodiimides with additives, as well as aminium/uronium and phosphonium (B103445) salt-based reagents.
Comparative Analysis of Common Coupling Reagents
The efficiency of a coupling reaction is influenced by the choice of activating reagent. For sterically hindered amino acids like Boc-L-Thr(Bzl)-OH, more reactive reagents are often preferred. Below is a summary of commonly used reagents and their performance characteristics.
Table 1: Quantitative Comparison of Coupling Reagents for Boc-L-Thr(Bzl)-OH
| Coupling Reagent/Method | Typical Yield (%)* | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| DIC/HOBt | 85-95 | 1 - 4 hours | Cost-effective, low racemization with HOBt.[1] | Slower for hindered couplings.[1] |
| HBTU/HOBt/DIEA | >95 | 30 - 60 minutes | Fast, efficient, and widely used for standard and difficult couplings.[1] | Potential for guanidinylation of the N-terminus if used in excess.[2] |
| HATU/DIEA | >98 | 15 - 45 minutes | Highly efficient and fast, excellent for sterically hindered amino acids with reduced risk of epimerization.[3][4] | Higher cost compared to HBTU and carbodiimides.[4] |
| PyBOP/DIEA | >95 | 30 - 60 minutes | High coupling efficiency with low racemization risk.[5] | More expensive than carbodiimides and can be less efficient than HATU for very difficult sequences.[4] |
*Note: The yields provided are typical estimates for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Reaction Mechanisms and Workflows
Understanding the reaction pathways is crucial for optimizing coupling conditions and troubleshooting potential issues.
2.1. Carbodiimide-Mediated Activation (DIC/HOBt)
Diisopropylcarbodiimide (DIC) activates the carboxylic acid of Boc-L-Thr(Bzl)-OH to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the peptide chain to form the desired peptide bond. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial as it traps the O-acylisourea to form an HOBt-active ester. This active ester is less prone to racemization and side reactions, such as the formation of N-acylurea.[6]
2.2. Aminium/Uronium Salt Activation (HBTU/HATU)
Reagents like HBTU and HATU react with the carboxylic acid in the presence of a base (e.g., DIEA) to form an active ester in situ.[3] HATU is generally more reactive than HBTU due to the presence of the 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester.[3] This increased reactivity is particularly beneficial for coupling sterically hindered amino acids.
Experimental Protocols
The following are detailed protocols for the coupling of Boc-L-Thr(Bzl)-OH using various activating reagents in solid-phase peptide synthesis (SPPS). These protocols assume a standard Boc-SPPS workflow.
3.1. General Boc-SPPS Deprotection and Neutralization Steps
Prior to each coupling cycle, the N-terminal Boc protecting group of the resin-bound peptide must be removed, followed by neutralization of the resulting ammonium (B1175870) salt.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 2 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Washes: Wash the resin thoroughly with DCM (3 times), isopropanol (B130326) (1 time), and DCM (3 times) to remove residual TFA and cleaved t-butyl carbocations.
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat once).
-
Final Washes: Wash the resin with DCM (3 times) to remove excess base.
3.2. Protocol for DIC/HOBt Coupling [7]
-
In a separate reaction vessel, dissolve 3 equivalents of Boc-L-Thr(Bzl)-OH and 3 equivalents of HOBt in a minimal amount of N,N-dimethylformamide (DMF).
-
Add this solution to the neutralized, resin-bound peptide.
-
Add 3 equivalents of DIC to the reaction mixture.
-
Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative ninhydrin (B49086) test.
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
3.3. Protocol for HBTU Coupling [8]
-
In a separate vial, dissolve 3-4 equivalents of Boc-L-Thr(Bzl)-OH and 3-4 equivalents of HBTU in a minimal amount of DMF.[8]
-
Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.[8]
-
Immediately add the activated mixture to the neutralized resin.
-
Agitate the reaction mixture for 30-60 minutes. Monitor the reaction progress with a ninhydrin test.
-
Upon completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[8]
3.4. Protocol for HATU Coupling [3]
-
In a separate vial, pre-activate 3.9 equivalents of Boc-L-Thr(Bzl)-OH with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 15-45 minutes. Monitor the completion of the reaction using a ninhydrin test.
-
Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).
3.5. Protocol for PyBOP Coupling
-
Dissolve 3 equivalents of Boc-L-Thr(Bzl)-OH in DMF and add it to the deprotected and neutralized resin.
-
Add 3 equivalents of PyBOP and 6 equivalents of DIEA to the resin suspension.
-
Agitate the mixture for 30-60 minutes at room temperature. Monitor the reaction with a ninhydrin test.
-
After completion, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Logical Workflow for Coupling Reagent Selection
The choice of coupling reagent depends on several factors, including the difficulty of the coupling, cost considerations, and desired reaction time.
References
Application Notes and Protocols: Trifluoroacetic Acid (TFA) Mediated Deprotection of the Boc Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the repertoire of amine protecting groups within organic synthesis, particularly in the realm of peptide and medicinal chemistry.[1] Its widespread use is attributed to its stability across a range of chemical transformations and its susceptibility to facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) stands as the preeminent reagent for Boc deprotection, favored for its potent acidity, high volatility that simplifies product isolation, and efficacy in achieving clean and rapid removal of the Boc group.[1][2]
These application notes provide a comprehensive overview of the conditions for TFA-mediated deprotection of the Boc group, including detailed experimental protocols, a summary of reaction conditions, and strategies to mitigate common side reactions.
Chemical Mechanism of Deprotection
The cleavage of the Boc group by TFA proceeds via an acid-catalyzed E1 elimination mechanism. The process involves the following key steps:[1][3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The newly liberated amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.
It is critical to conduct this reaction in a well-ventilated fume hood as it generates carbon dioxide gas, which can cause pressure buildup in a closed system.[3]
Optimization of Reaction Conditions
The efficiency of Boc deprotection is highly dependent on the reaction conditions. The concentration of TFA, solvent, temperature, and reaction time can be modulated to suit the specific substrate and minimize side reactions.
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20-25% | 1-2 hours | Room Temperature | A common starting point, generally effective for many substrates.[1][4] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1][5] |
| 55% | 30 minutes | Room Temperature | Reported to yield higher purity peptides compared to 100% TFA in some solid-phase syntheses.[1][6] |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but carries a higher risk of side reactions.[1][6] |
The Role of Scavengers in Mitigating Side Reactions
A significant challenge during TFA-mediated Boc deprotection is the generation of the reactive tert-butyl cation.[7] This electrophile can lead to undesired side reactions, most notably the alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[7][8] To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[7]
Commonly used scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (B1312306) (TIS): Effective at reducing the tert-butyl cation.
-
Water: A simple and effective scavenger.
-
Anisole or Thioanisole: Aromatic scavengers that can trap the tert-butyl cation.
-
1,2-Ethanedithiol (EDT): Often used for peptides containing tryptophan.
A common scavenger cocktail for peptide synthesis is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[9]
Experimental Protocols
The following are generalized protocols for the TFA-mediated deprotection of a Boc-protected amine in both solution and solid-phase synthesis.
Protocol 1: Solution-Phase Boc Deprotection
This protocol is suitable for the deprotection of a Boc-protected compound in a solution of TFA and a chlorinated solvent like dichloromethane (B109758) (DCM).
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the desired volume of TFA to the stirred solution. A common starting point is a 1:1 ratio of TFA to DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
The crude product, typically the TFA salt, can be precipitated and washed with cold diethyl ether to remove scavengers and residual TFA.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection
This protocol is designed for the deprotection of a Boc-protected amine on a solid support, a common step in peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Wash the peptide-resin with DCM to remove residual solvents from the previous step.
-
Add the pre-prepared TFA cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid concentration, short reaction time, or low temperature.[10][11] | Increase the TFA concentration, extend the reaction time, or perform the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is consumed. |
| Side Product Formation | Alkylation of sensitive residues by the tert-butyl cation.[7] | Add scavengers such as triethylsilane (TES), triisopropylsilane (TIS), or water to the reaction mixture to trap the carbocation.[7][10] |
| Ester Hydrolysis | The acidic conditions can lead to the cleavage of acid-labile esters. | Use milder acidic conditions (e.g., lower TFA concentration) or an alternative deprotection method if the ester is highly sensitive. |
| Difficulty Removing TFA | TFA has a relatively low boiling point but can be persistent. | Co-evaporate the crude product with a higher boiling point solvent like toluene. Lyophilization is also an effective method for removing residual TFA. |
Conclusion
The TFA-mediated deprotection of the Boc group is a robust and widely applicable method in organic synthesis. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing scavengers when necessary, researchers can achieve high yields of the desired amine with minimal side product formation. The protocols and data presented in these application notes serve as a valuable resource for optimizing this critical transformation in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cleavage of Benzyl Ether Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common methods for the cleavage of benzyl (B1604629) ether protecting groups, a crucial step in multi-step organic synthesis. This document offers detailed experimental protocols, quantitative data for method comparison, and mechanistic diagrams to aid in the selection and execution of the most appropriate debenzylation strategy.
Introduction
Benzyl ethers are one of the most widely used protecting groups for hydroxyl functionalities due to their ease of installation and general stability under a variety of reaction conditions. However, their removal, or deprotection, requires specific reagents and conditions. The choice of a debenzylation method is critical and depends on the overall molecular structure, the presence of other functional groups, and the desired reaction outcome. This guide details several key methods for benzyl ether cleavage, including reductive, oxidative, and acid-catalyzed approaches.
Method Selection and Comparison
The selection of an appropriate debenzylation method is paramount to the success of a synthetic route. The following table summarizes the most common methods with their typical reaction conditions, advantages, and limitations.
| Method | Reagents | Typical Conditions | Advantages | Limitations & Functional Group Incompatibility |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | MeOH, EtOH, or EtOAc, RT, 1 atm H₂ | High yielding, clean reaction, catalyst is easily removed.[1][2] | Reduces alkenes, alkynes, nitro groups, azides, and some other reducible functional groups.[3] Not suitable for sulfur-containing compounds. |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), Formic acid, or Cyclohexene; Pd/C | MeOH or EtOH, RT to reflux | Milder than H₂ gas, avoids specialized hydrogenation equipment.[4][5] | Can still reduce other sensitive functional groups. Reaction times can be longer.[5] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O, RT | Selective for benzyl ethers over many other protecting groups.[6][7][8] | Can be slow for unactivated benzyl ethers. DDQ is toxic and requires careful handling.[6][9] |
| Lewis Acid-Mediated Cleavage | BCl₃, BBr₃, BCl₃·SMe₂, SnCl₄ | CH₂Cl₂, -78 °C to RT | High chemoselectivity, can tolerate a wide range of functional groups.[10][11][12][13][14][15] | Lewis acids are sensitive to moisture and air. Can be stoichiometric. |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | Anhydrous THF or Et₂O, -78 °C | Powerful reducing conditions. | Reduces aromatic rings (Birch reduction), alkynes to trans-alkenes, and other functional groups.[16][17][18][19] Requires specialized low-temperature setup. |
| Acid-Catalyzed Cleavage | HBr, HI, TFA | Acetic acid or CH₂Cl₂, often elevated temperatures | Simple reagents. | Harsh conditions, not suitable for acid-sensitive substrates. Can lead to side reactions.[20][21][22][23][24] |
Experimental Protocols
Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This is one of the most common and efficient methods for benzyl ether deprotection.[1][2]
Materials:
-
Benzyl-protected compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add Pd/C (typically 5-10 mol% per benzyl group) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or higher pressures, a Parr hydrogenator or similar apparatus should be used.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography if necessary.
Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a convenient alternative to using hydrogen gas.[4][5]
Materials:
-
Benzyl-protected compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected compound in methanol in a round-bottom flask.
-
Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate).
-
Add ammonium formate (typically 2-4 equivalents per benzyl group).
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The ammonium formate salts can often be removed by partitioning between an organic solvent and water, or by direct purification via chromatography.
Oxidative Cleavage with DDQ
This method is particularly useful for substrates that are sensitive to reductive conditions.[6][8][9]
Materials:
-
Benzyl-protected compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the benzyl-protected compound in a mixture of CH₂Cl₂ and H₂O (typically in a 10:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.1-1.5 equivalents per benzyl group) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to remove the DDQ byproducts.
Lewis Acid-Mediated Cleavage with Boron Trichloride-Dimethyl Sulfide (B99878) Complex (BCl₃·SMe₂)
This method is highly chemoselective and can be performed at low temperatures.[10]
Materials:
-
Benzyl-protected compound
-
Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) solution in CH₂Cl₂
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected compound in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BCl₃·SMe₂ (typically 2-3 equivalents per benzyl group) in CH₂Cl₂ to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
The residue can be purified by flash chromatography.
Mechanistic Pathways and Diagrams
Understanding the mechanisms of these reactions is crucial for predicting their outcomes and troubleshooting any issues.
Catalytic Hydrogenolysis
The mechanism of catalytic hydrogenolysis involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.
Caption: Mechanism of Catalytic Hydrogenolysis.
Oxidative Cleavage with DDQ
The oxidative cleavage of benzyl ethers with DDQ is thought to proceed through a single-electron transfer (SET) mechanism, forming a benzyl radical cation intermediate.
Caption: Mechanism of Oxidative Cleavage with DDQ.
Lewis Acid-Mediated Cleavage
Lewis acids activate the ether oxygen, facilitating nucleophilic attack or fragmentation.
Caption: Mechanism of Lewis Acid-Mediated Cleavage.
Workflow for Method Selection
The following diagram provides a logical workflow for selecting the most suitable benzyl ether cleavage method based on the substrate's properties.
Caption: Decision workflow for benzyl ether deprotection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Regioselective debenzylation of C-glycosyl compounds by boron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 15. researchgate.net [researchgate.net]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chemistry.mdma.ch [chemistry.mdma.ch]
Application of BOC-O-Benzyl-L-threonine in Drug Development: A Guide for Researchers
Application Notes and Protocols for the Strategic Incorporation of a Key Building Block in Peptide-Based Drug Discovery
BOC-O-Benzyl-L-threonine is a crucial protected amino acid derivative widely employed in the solid-phase peptide synthesis (SPPS) of therapeutic peptides and other complex organic molecules. Its dual-protection scheme, featuring a tert-butyloxycarbonyl (Boc) group on the α-amino function and a benzyl (B1604629) (Bzl) ether on the side-chain hydroxyl group, offers strategic advantages in the assembly of peptide chains, particularly within the Boc/Bzl synthesis strategy. This document provides detailed application notes, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals.
Introduction to this compound in Peptide Synthesis
This compound serves as a fundamental building block in the synthesis of complex peptides.[1] The Boc protecting group is labile to moderately strong acids like trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide chain elongation.[2] Concurrently, the benzyl ether protecting the threonine side-chain is stable to these conditions but can be cleaved using strong acids such as hydrogen fluoride (B91410) (HF) during the final cleavage of the peptide from the solid support.[3] This orthogonal yet complementary protection strategy is a cornerstone of the classical Boc/Bzl approach to SPPS.
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy remains highly valuable for the synthesis of long and complex peptides where aggregation can be a significant issue.[3]
Applications in Drug Development
The unique structural properties of threonine, including its ability to form hydrogen bonds and serve as a site for post-translational modifications like glycosylation and phosphorylation, make its incorporation into therapeutic peptides critical for their biological activity and conformational stability. This compound has been utilized as a key intermediate in the synthesis of various peptide-based drugs and drug candidates.
Case Study: Synthesis of Peptide YY (3-36) Analogues
Signaling Pathway: Neuropeptide Y Receptor Y2 Signaling
PYY(3-36) primarily exerts its anorexigenic effects through the activation of the Y2 receptor, a G-protein coupled receptor (GPCR). The binding of PYY(3-36) to the Y2 receptor initiates a signaling cascade that ultimately leads to a reduction in food intake.
Caption: PYY(3-36) signaling through the Y2 receptor.
Case Study: Synthesis of Conotoxin Analogues
Conotoxins are a diverse family of neurotoxic peptides isolated from the venom of marine cone snails. Their high specificity and potency for various ion channels and receptors have made them valuable tools in neuroscience research and as leads for drug development. For instance, Ziconotide (Prialt®), a synthetic version of ω-conotoxin MVIIA, is an N-type voltage-gated calcium channel blocker used to treat severe chronic pain. The synthesis of conotoxins, which are often rich in disulfide bonds and contain modified amino acids, frequently employs SPPS. The incorporation of this compound is a standard procedure in the Boc-based synthesis of threonine-containing conotoxins. While specific yields for single coupling steps are not always reported, overall yields for the synthesis of conotoxins can range from 20-30%.[5]
Signaling Pathway: Voltage-Gated Calcium Channel Blockade
Conotoxins like Ziconotide exert their therapeutic effects by physically blocking the pore of voltage-gated calcium channels, thereby preventing the influx of calcium ions into neurons. This disruption of calcium signaling inhibits the release of neurotransmitters involved in pain transmission.
Caption: Mechanism of action of ω-conotoxins.
Quantitative Data
While specific coupling yields for this compound can vary depending on the peptide sequence, coupling reagents, and reaction conditions, threonine is generally considered an amino acid that can present coupling challenges. Therefore, double coupling or the use of more potent activating agents may be necessary to achieve high coupling efficiency.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15260-10-3 |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥98% |
| Storage Temperature | 2-8°C |
Table 2: Representative Yields in Peptide Synthesis
| Peptide Type | Synthesis Strategy | Overall Yield | Purity | Reference |
| Conotoxins (general) | Boc-SPPS | 20-30% | >95% | [5] |
| Gramicidin A (Trp-rich) | Boc-SPPS | 5-24% | Not specified | [6] |
| Gramicidin A (Trp-rich) | Fmoc-SPPS | up to 87% | Not specified | [6] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound in Boc-SPPS. Optimization may be required for specific peptide sequences.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the key steps for adding a this compound residue to a growing peptide chain on a solid support.
Caption: Boc-SPPS cycle for amino acid incorporation.
Materials:
-
Peptide-resin with a free N-terminal amino group (after Boc deprotection)
-
This compound
-
Coupling activator (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in a minimal amount of DMF.[7]
-
Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and vortex briefly.[7]
-
Immediately add the activation mixture to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.[7]
-
Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Final Deprotection
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
Specialized HF cleavage apparatus
Procedure:
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel only.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin) to the vessel.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with diethyl ether to precipitate the crude peptide.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., dilute acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an indispensable reagent in the field of drug development, particularly for the synthesis of therapeutic peptides using the Boc/Bzl SPPS strategy. Its use enables the precise incorporation of threonine residues, which are often critical for the biological function and structural integrity of peptide-based drugs. A thorough understanding of the reaction conditions, coupling efficiencies, and cleavage protocols is essential for the successful synthesis of high-purity peptides for research and clinical applications. The provided protocols and signaling pathway diagrams offer a foundational guide for researchers leveraging this important building block in their drug discovery efforts.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chempep.com [chempep.com]
- 3. Structure-function relationships of omega-conotoxin GVIA. Synthesis, structure, calcium channel binding, and functional assay of alanine-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: BOC-O-Benzyl-L-threonine as a Versatile Building Block for the Synthesis of Bioactive Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BOC-O-Benzyl-L-threonine in the synthesis of cyclic peptides, with a focus on the preparation of Chaiyaphumine A, a depsipeptide with known antimalarial activity. The protocols detailed below are based on established solid-phase peptide synthesis (SPPS) and solution-phase cyclization methodologies.
Introduction to this compound in Cyclic Peptide Synthesis
This compound is a valuable amino acid derivative for the synthesis of complex peptides and other bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and the benzyl (B1604629) (Bzl) group protecting the side-chain hydroxyl group offer orthogonal protection strategies crucial for controlled peptide elongation and subsequent modification. This protected amino acid is particularly well-suited for the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[2]
The incorporation of threonine residues is vital for the structure and function of many biologically active peptides. The hydroxyl side chain can participate in hydrogen bonding, influencing the peptide's conformation, and can also serve as a site for post-translational modifications or, as in the case of depsipeptides like Chaiyaphumine A, for ester bond formation to create the cyclic structure. The controlled deprotection of the Boc and benzyl groups allows for selective bond formation, making this compound an ideal building block for creating diverse and complex cyclic peptide scaffolds for drug discovery and development.[1][3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][4] |
| Molecular Weight | 309.36 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 110 - 120 °C | [1] |
| Optical Rotation | [α]²⁰D = +16 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | 2-8°C | [4][5] |
Synthesis of a Representative Cyclic Depsipeptide: Chaiyaphumine A
Chaiyaphumine A is a cyclic depsipentapeptide with demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[1] Its synthesis provides an excellent case study for the application of this compound. The overall strategy involves the solid-phase synthesis of the linear peptide precursor, followed by cleavage from the resin and a solution-phase macrolactamization to form the cyclic product.
Reagents and Materials for Synthesis
| Reagent/Material | Purpose |
| Resins | |
| 2-Chlorotrityl chloride resin | Solid support for peptide synthesis |
| Amino Acids | |
| Fmoc-L-Trp(Boc)-OH | First amino acid to be loaded onto the resin |
| Fmoc-L-Pro-OH | |
| Fmoc-D-Ala-OH | |
| Fmoc-D-Phe-OH | |
| Fmoc-L-Thr(tBu)-OH | Final amino acid in the linear sequence |
| Coupling Reagents | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide bond formation |
| HOBt (Hydroxybenzotriazole) | Racemization suppression and coupling activation |
| Bases | |
| DIPEA (N,N-Diisopropylethylamine) | Activation and neutralization |
| Piperidine (B6355638) | Fmoc group deprotection |
| Solvents | |
| DMF (N,N-Dimethylformamide) | Main solvent for SPPS |
| DCM (Dichloromethane) | Resin swelling and washing |
| Cleavage and Cyclization Reagents | |
| TFA (Trifluoroacetic acid) | Cleavage from resin and side-chain deprotection |
| TIS (Triisopropylsilane) | Scavenger during cleavage |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Macrolactamization |
| Purification | |
| Diethyl ether | Precipitation of cleaved peptide |
| Acetonitrile (ACN) | HPLC mobile phase |
| Water (H₂O) | HPLC mobile phase |
Experimental Workflow for Chaiyaphumine A Synthesis
The synthesis of Chaiyaphumine A can be broken down into three main stages: solid-phase synthesis of the linear precursor, cleavage and deprotection, and solution-phase cyclization.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and equipment.
Solid-Phase Synthesis of the Linear Peptide Precursor
-
Resin Swelling and Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Loading of the First Amino Acid (Fmoc-L-Trp(Boc)-OH): Dissolve Fmoc-L-Trp(Boc)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM (10 mL). Add the solution to the resin and shake for 2 hours. Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Capping: To cap any unreacted sites, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) for 30 minutes. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin with DMF (5 x 10 mL).
-
Peptide Coupling (General Procedure): In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF (5 mL) with DIPEA (6.0 eq) for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Sequence Elongation: Repeat steps 4 and 5 for the following amino acids in order: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, Fmoc-D-Phe-OH, and Fmoc-L-Thr(tBu)-OH.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 4. Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and dry under vacuum.
Cleavage and Deprotection of the Linear Peptide
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin and shake at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.
-
Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the linear peptide precursor as a white powder.
Solution-Phase Macrolactamization
-
Reaction Setup: Dissolve the purified linear peptide (1.0 eq) in DMF to a final concentration of 1-2 mM. Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Reagents: Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Adjust the pH of the reaction mixture to 8-9 with DIPEA.
-
Cyclization Reaction: Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the DMF under high vacuum.
-
Final Purification: Purify the crude cyclic peptide by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to yield Chaiyaphumine A as a white solid.
Potential Biological Target and Signaling Pathway
Chaiyaphumine A exhibits antimalarial activity against Plasmodium falciparum. While the precise molecular target has not been definitively elucidated, many antimalarial compounds exert their effects by disrupting essential signaling pathways within the parasite. One such critical pathway is the cAMP-dependent signaling pathway, which regulates key processes in the parasite's life cycle, including merozoite egress and red blood cell invasion.
The diagram below illustrates a simplified representation of the cAMP signaling pathway in P. falciparum. Cyclic peptides like Chaiyaphumine A could potentially interfere with components of this pathway, such as adenylyl cyclases, phosphodiesterases, or protein kinase A (PKA), leading to the observed antiplasmodial effects. Further research is needed to confirm the specific mechanism of action.
Conclusion
This compound is a key building block in the synthesis of complex cyclic peptides. The protocols outlined here for the synthesis of Chaiyaphumine A demonstrate a practical application of this versatile amino acid derivative in the construction of biologically active molecules. The orthogonal protection offered by the Boc and benzyl groups allows for the precise control required for the synthesis of intricate peptide architectures, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. Further investigation into the specific mechanisms of action of cyclic peptides derived from this building block will undoubtedly open new avenues for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Anti-plasmodial action of de novo-designed, cationic, lysine-branched, amphipathic, helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly-basic peptides and polymers as new drug candidate against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Boc-L-Thr(Bzl)-OH in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine (Boc-L-Thr(Bzl)-OH) in the synthesis of various enzyme inhibitors. This key building block is instrumental in the design and development of therapeutic agents targeting a range of diseases.
Introduction
Boc-L-Thr(Bzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides and peptidomimetics, which are pivotal in drug discovery. The tert-butoxycarbonyl (Boc) group on the α-amine and the benzyl (B1604629) (Bzl) group on the side-chain hydroxyl offer orthogonal protection, enabling its strategic incorporation into complex molecules. This is particularly valuable in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug development. The threonine residue itself often plays a critical role in the binding of inhibitors to enzyme active sites, making Boc-L-Thr(Bzl)-OH an indispensable reagent.
Key Applications in Enzyme Inhibitor Synthesis
Boc-L-Thr(Bzl)-OH has been successfully employed in the synthesis of a variety of potent and selective enzyme inhibitors. Below are notable examples categorized by their target enzymes.
HIV Protease Inhibitors
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme prevents viral maturation. Several successful HIV protease inhibitors incorporate a threonine or a threonine mimetic in their structure to enhance binding affinity.
Example: Saquinavir Analogues
While the industrial synthesis of Saquinavir itself is a complex multi-step process, laboratory-scale synthesis of its analogues and related peptidomimetic inhibitors often employs SPPS where Boc-L-Thr(Bzl)-OH can be a key building block. The threonine residue can form important hydrogen bonds within the enzyme's active site.
Thrombin Inhibitors
Thrombin is a serine protease that plays a central role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombosis.
Example: Argatroban (B194362) Analogues
Argatroban is a direct thrombin inhibitor. The synthesis of peptidomimetic analogues of argatroban can incorporate threonine residues to explore structure-activity relationships and improve pharmacokinetic profiles. Boc-L-Thr(Bzl)-OH is a standard reagent for introducing threonine in such synthetic routes.
Calpain Inhibitors
Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis. Their overactivation is implicated in neurodegenerative diseases and ischemic injury, making them attractive therapeutic targets.
Example: α-Ketoamide-Based Inhibitors
Peptidomimetic α-ketoamides are potent, reversible inhibitors of calpains. The synthesis of these inhibitors often involves the coupling of a dipeptide or tripeptide fragment, where Boc-L-Thr(Bzl)-OH can be used to introduce a threonine residue at the P2 position, which is crucial for binding to the enzyme's active site.
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The HCV NS3/4A protease is essential for the replication of the hepatitis C virus. Inhibitors of this enzyme, such as Boceprevir, have been successful in treating chronic hepatitis C.
Example: Boceprevir Intermediates
The synthesis of Boceprevir and its analogues involves the construction of a complex peptidomimetic structure. While the final molecule contains a cyclized proline analogue at the P2 position, the development and optimization of such inhibitors often involve the synthesis of linear peptide precursors where Boc-L-Thr(Bzl)-OH could be used to explore the role of different amino acids at various positions.
Quantitative Data Summary
The following tables summarize the potency of various enzyme inhibitors whose synthesis can involve the use of Boc-L-Thr(Bzl)-OH or similar protected threonine derivatives.
| Target Enzyme | Inhibitor Class | Example Compound | Potency (IC50 / Ki) | Reference |
| HIV Protease | Peptidomimetic | Saquinavir (Ro 31-8959) | IC50: 0.5-6.0 nM | [1] |
| Thrombin | Peptidomimetic | Dabigatran | Ki: 4.5 nM | [2] |
| Thrombin | D-Phe-Pro-D-Arg-D-Thr-CONH₂ | fPrt | Ki: 0.92 µM | [3] |
| Calpain-1 | α-Ketoamide | AK295 Analogue (1c) | IC50: 78 nM | [4][5] |
| HCV NS3/4A Protease | Peptidomimetic | Boceprevir | Ki: 14 nM | [3] |
| HCV NS3/4A Protease | Peptidomimetic | Telaprevir (VX-950) | IC50: 0.354 µM | [6] |
Experimental Protocols
The following is a generalized protocol for the incorporation of a Boc-L-Thr(Bzl)-OH residue into a peptide chain using manual Boc-chemistry solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
Materials:
-
Merrifield resin or equivalent
-
Boc-L-Thr(Bzl)-OH
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Boc-L-Thr(Bzl)-OH):
-
In a separate vial, dissolve 3-4 equivalents of Boc-L-Thr(Bzl)-OH and 3-4 equivalents of HBTU in a minimal amount of DMF.
-
Add 6-8 equivalents of DIEA to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor reaction completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, dry the peptide-resin.
-
Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
-
Evaporate the cleavage reagent.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biological context of the target enzymes and the general workflow of enzyme inhibitor synthesis.
Caption: Role of HIV Protease in the viral life cycle and the point of intervention for inhibitors.
Caption: The blood coagulation cascade, highlighting the central role of Thrombin.
References
- 1. Antiviral properties of Ro 31-8959, an inhibitor of human immunodeficiency virus (HIV) proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 1, HCV Core Inhibitors Project (see also Summary AID 1911) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Modified Threonine Residues in Antiviral Research
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in a vast array of biological processes. For virology researchers and drug development professionals, understanding how viruses exploit and manipulate host cell machinery, and how viral proteins themselves are modified, is paramount. Among the most significant PTMs are those occurring on threonine residues, primarily phosphorylation and O-GlcNAcylation.[1][2] These modifications act as molecular switches, altering protein conformation, activity, localization, and interactions.[3] This document provides an overview of the significance of modified threonine residues in antiviral research, supported by quantitative data, detailed experimental protocols, and workflow diagrams.
Key Applications of Studying Threonine Modifications
-
Understanding Viral Replication and Pathogenesis: Many viruses rely on the phosphorylation of their own proteins by host or viral kinases to regulate replication, assembly, and egress.[3][4] For instance, the phosphorylation of specific threonines in the nucleoprotein (NP) of Influenza A virus is crucial for its replication cycle.[4]
-
Elucidating Host-Virus Interactions: Threonine modifications are central to the interplay between viral and host proteins. Viruses often modulate host signaling pathways for their benefit. A key example is the phosphorylation of the Influenza A virus NS1 protein, which affects its ability to bind to host factors like RIG-I and inhibit the interferon (IFN) response.[5]
-
Developing Novel Antiviral Therapeutics: Targeting the enzymes (kinases, transferases) that modify viral or essential host proteins represents a promising antiviral strategy.[3] Furthermore, the synthesis of threonine analogues or phosphonate (B1237965) mimics can lead to the development of direct-acting antiviral agents.[6][7]
Quantitative Data Summary
The functional impact of modifying threonine residues can be quantified by measuring changes in viral replication, protein-protein interactions, and enzymatic activity. The following tables summarize key findings from studies on various viruses.
Table 1: Effect of Threonine Phosphorylation on Influenza A Virus NS1 Protein Function
| Virus/Protein | Threonine Site | Mutation | Effect on Viral Titer (pfu/mL) | Effect on RIG-I Binding | Reference |
| Influenza A/WSN/33 | T80 | T80A (non-phosphorylatable) | No significant change | No significant change | [5] |
| Influenza A/WSN/33 | T80 | T80E (phosphomimetic) | ~100-fold decrease | Reduced binding affinity | [5] |
| Influenza A/Udorn/72 | T215 | T215A (non-phosphorylatable) | Attenuated replication | Not specified | [8] |
| Influenza A/Udorn/72 | T215 | T215E (phosphomimetic) | No effect on replication | Not specified | [8] |
Table 2: Effect of Threonine Phosphorylation on Viral Replication
| Virus/Protein | Threonine Site | Mutation | Effect on Viral Replication/Activity | Reference |
| Influenza A NP | T188 | T188A (non-phosphorylatable) | Increased polymerase activity, enhanced NP nuclear export | [4] |
| Influenza A NP | T188 | T188D (phosphomimetic) | Decreased polymerase activity, impaired NP nuclear export | [4] |
| Hepatitis C Virus NS5A | T242 / T244 | T242E / T244E (phosphomimetic) | Significant reduction in genome replication and infectious virus production | [9] |
| Plum Pox Virus CP | S25 (crosstalk) | O-GlcNAcylation deficiency | Significant enhancement of phosphorylation at Ser-25 | [2] |
Signaling Pathways and Experimental Workflows
Diagram 1: Modulation of RIG-I Pathway by NS1 Phosphorylation
Diagram 2: Workflow for Incorporating Unnatural Threonine Analogs
Experimental Protocols
Protocol 1: Site-Specific Mutagenesis to Mimic Threonine Phosphorylation
This protocol describes the generation of phosphomimetic mutants, where a threonine (T) residue is replaced by aspartic acid (D) or glutamic acid (E) to simulate a constitutively phosphorylated state.
1.1. Primer Design: a. Design forward and reverse primers (~25-45 bases) containing the desired mutation (e.g., ACG codon for Threonine changed to GAG for Glutamic Acid). b. The primers should have a melting temperature (Tm) ≥ 78°C. c. Ensure the mutation is centered within the primer length. d. The primers must be complementary to each other.
1.2. Site-Directed Mutagenesis PCR: a. Set up the PCR reaction in a 50 µL volume:
- 5 µL of 10x reaction buffer
- 10-50 ng of dsDNA plasmid template (containing the viral gene of interest)
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM)
- 3 µL of DMSO (optional, for GC-rich templates)
- 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Add nuclease-free water to 50 µL. b. Perform thermal cycling:
- Initial Denaturation: 95°C for 2 minutes.
- 18-25 Cycles:
- Denaturation: 95°C for 50 seconds.
- Annealing: 60°C for 50 seconds.
- Extension: 68°C for 1 min/kb of plasmid length.
- Final Extension: 68°C for 7 minutes.
1.3. Digestion of Parental DNA: a. Add 1 µL of the DpnI restriction enzyme (10 U/µL) directly to the amplified reaction mixture. b. Gently mix and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
1.4. Transformation: a. Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. b. Plate the transformation mixture on an appropriate antibiotic selection plate (e.g., LB agar (B569324) with ampicillin). c. Incubate overnight at 37°C.
1.5. Verification: a. Pick several colonies and grow overnight liquid cultures. b. Perform plasmid miniprep to isolate the mutant plasmid DNA. c. Verify the presence of the mutation and the integrity of the gene by Sanger sequencing.
Protocol 2: General Workflow for Mass Spectrometric Identification of Threonine Modifications
This protocol outlines the key steps for identifying threonine phosphorylation or O-GlcNAcylation sites on a purified viral protein.[10][11]
2.1. Sample Preparation and In-Solution Digestion: a. Denature the purified protein sample (~20-50 µg) in a buffer containing 8 M urea (B33335). b. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. c. Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature. d. Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M. e. Digest the protein with a protease, such as trypsin (at a 1:50 enzyme-to-protein ratio), and incubate overnight at 37°C.
2.2. Phosphopeptide Enrichment (for phosphorylation analysis): a. Acidify the peptide digest with trifluoroacetic acid (TFA). b. Use a Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) kit according to the manufacturer's instructions to enrich for phosphopeptides. c. Elute the enriched phosphopeptides and desalt using a C18 StageTip.
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): a. Reconstitute the dried peptide (or phosphopeptide) sample in a solution of 0.1% formic acid. b. Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). c. Peptides are separated on a reverse-phase C18 column using a gradient of increasing acetonitrile (B52724) concentration. d. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).[1] e. Use fragmentation methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Electron Transfer Dissociation (ETD) is often superior for localizing labile modifications like phosphorylation.[1]
2.4. Data Analysis: a. Use a database search engine (e.g., MaxQuant, Sequest, or Mascot) to match the experimental MS/MS spectra against a protein sequence database containing the viral protein of interest. b. Specify potential variable modifications, such as "Phospho (STY)" for phosphorylation or "HexNAc (ST)" for O-GlcNAcylation. c. The software will identify modified peptides and provide a localization score for the specific threonine residue that carries the modification.[12] d. Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of modification. Look for the characteristic neutral loss of phosphoric acid (98 Da) in CID/HCD spectra for phosphoserine/threonine.[12]
References
- 1. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Viral Serine/Threonine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and dephosphorylation of threonine 188 in nucleoprotein is crucial for the replication of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Threonine 80 phosphorylation of non-structural protein 1 regulates the replication of influenza A virus by reducing the binding affinity with RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Phospho-Amino Acid Analogues - Creative BioMart [kinasebiotech.com]
- 7. Synthesis of Novel 3′-Hydroxymethyl 5′-Deoxythreosyl Phosphonic Acid Nucleoside Analogues as Potent Antiviral Agents | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry based proteomic studies on viruses and hosts – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASS SPECTROMETRY IN VIROLOGICAL SCIENCES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conserved Threonine Residues within the A-Loop of the Receptor NIK Differentially Regulate the Kinase Function Required for Antiviral Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing O-Benzyl-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are crucial tools in biomedical research and drug development. A common strategy in solid-phase peptide synthesis (SPPS) involves the use of protecting groups on amino acid side chains to prevent unwanted side reactions. The O-benzyl group is frequently used to protect the hydroxyl function of threonine and serine residues. However, the presence of this bulky and hydrophobic benzyl (B1604629) group can significantly alter the physicochemical properties of the peptide, posing challenges for purification.
This application note provides a detailed protocol for the purification of peptides containing O-benzyl-threonine using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol addresses the challenges associated with the increased hydrophobicity of such peptides, including potential aggregation and poor solubility in aqueous mobile phases.
The principles of RP-HPLC for peptide separation are based on the differential partitioning of the analyte between a non-polar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase.[1] Peptides are adsorbed to the column in a high-aqueous mobile phase and selectively eluted by an increasing gradient of an organic solvent, such as acetonitrile (B52724).[2] The presence of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is crucial for improving peak shape and resolution by masking the interactions of basic peptide residues with residual silanol (B1196071) groups on the silica-based stationary phase.[3]
The O-benzyl group on threonine significantly increases the hydrophobicity of the peptide, leading to stronger retention on the reverse-phase column. This necessitates careful optimization of the HPLC method, particularly the gradient profile, to achieve efficient separation from closely eluting impurities, such as deletion sequences or incompletely deprotected peptides.
Materials and Methods
Materials
-
Crude synthetic peptide containing O-benzyl-threonine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
-
HPLC vials
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Analytical HPLC system for purity analysis.
-
Lyophilizer
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid issues with solubility and to ensure efficient loading onto the HPLC column. Peptides containing hydrophobic protecting groups can be challenging to dissolve.[4]
-
Accurately weigh the crude peptide.
-
Attempt to dissolve the peptide in a small volume of Mobile Phase A (0.1% TFA in water).
-
If solubility is poor, add a minimal amount of acetonitrile or an alternative solvent like dimethyl sulfoxide (B87167) (DMSO) to aid dissolution. Ensure the final concentration of the organic solvent is as low as possible to ensure the peptide binds to the column upon injection.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC Method for Purity Assessment
Before preparative purification, it is essential to analyze the crude peptide to determine the retention time of the target peptide and the impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size). A wider pore size (300 Å) is often beneficial for larger peptides.[5][6]
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[1]
-
Gradient: A typical starting gradient is 5-95% Mobile Phase B over 30 minutes. This can be optimized based on the initial chromatogram. For hydrophobic peptides, a shallower gradient may be required for better resolution.
Preparative HPLC Purification Method
The analytical method serves as a starting point for developing the preparative method. The goal of the preparative run is to maximize the loading capacity while achieving the desired purity.
-
Column: C18 reverse-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size). The choice between C18, C8, or C4 depends on the overall hydrophobicity of the peptide; more hydrophobic peptides may benefit from a less retentive C8 or C4 column.[7]
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. The concentration of TFA can be optimized; for some peptides, a higher concentration (e.g., 0.2-0.25%) can improve resolution.[8]
-
Flow Rate: The flow rate is scaled up from the analytical method based on the column diameter. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is common.
-
Gradient: Based on the analytical run, a shallower gradient around the elution time of the target peptide is developed to maximize separation from impurities. For example, if the peptide elutes at 40% ACN in the analytical run, a preparative gradient could be 30-50% ACN over 40 minutes.
-
Loading: The amount of crude peptide that can be loaded depends on the column size and the complexity of the crude mixture. A typical starting load for a 21.2 mm ID column is 50-200 mg.
Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.
-
Perform final quality control on the lyophilized product, including purity analysis by analytical HPLC and mass verification by mass spectrometry.
Data Presentation
The following table summarizes hypothetical purification data for a 15-amino acid peptide containing one O-benzyl-threonine residue. The data illustrates the expected increase in retention time due to the hydrophobic protecting group and typical purity and recovery values from a successful purification run.
| Parameter | Crude Peptide | Purified Peptide |
| Analytical HPLC | ||
| Retention Time (min) | 22.5 | 22.5 |
| Purity (%) | 65.2 | 98.7 |
| Preparative HPLC | ||
| Amount Loaded (mg) | 100 | N/A |
| Final Product | ||
| Yield (mg) | N/A | 55.8 |
| Overall Recovery (%) | N/A | 85.6 (of theoretical) |
Visualization of Experimental Workflow
Caption: Workflow for the purification of peptides containing O-benzyl-threonine.
Logical Relationship of Purification Parameters
Caption: Interrelationship of peptide properties and HPLC parameters on purification outcome.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. bachem.com [bachem.com]
- 8. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
Application Note: Neutralization Protocols Following Boc Group Removal in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of peptide and protein synthesis. A critical step in each cycle of peptide elongation is the removal of the Nα-Boc group, typically with trifluoroacetic acid (TFA), to liberate the N-terminal amine for the subsequent coupling reaction. This deprotection step results in the formation of a protonated amine as a trifluoroacetate (B77799) salt, which is unreactive towards the incoming activated amino acid. Consequently, a neutralization step is imperative to deprotonate the N-terminal ammonium (B1175870) salt to the free amine, thereby enabling efficient peptide bond formation.
This application note provides detailed protocols for the two most common neutralization strategies in Boc-SPPS: the standard (or discrete) neutralization method and the in situ neutralization method. It also outlines methods for monitoring the completion of this crucial step and offers troubleshooting guidance.
Principle of Neutralization
The neutralization step is an acid-base reaction where a hindered, non-nucleophilic organic base is introduced to deprotonate the N-terminal ammonium salt of the peptide-resin. The general reaction is as follows:
R-Peptide-NH₃⁺TFA⁻ + Base → R-Peptide-NH₂ + Base-H⁺TFA⁻
The choice of base is critical to prevent side reactions. Sterically hindered tertiary amines, such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), are commonly employed as they are sufficiently basic to deprotonate the ammonium salt while their bulkiness minimizes nucleophilic side reactions.
Experimental Protocols
Two primary protocols are widely used for the neutralization step in Boc-SPPS: a traditional multi-step "Standard Neutralization" and a more streamlined "In Situ Neutralization" that combines neutralization with the coupling step.
Standard Neutralization Protocol
This method involves a discrete neutralization step followed by washing before the introduction of the next activated amino acid.
Materials:
-
Peptide-resin with TFA salt at the N-terminus
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Neutralization Solution: 5-10% DIEA in DCM (v/v)
-
SPPS reaction vessel
-
Shaker or automated synthesizer
Methodology:
-
Post-Deprotection Wash: Following TFA-mediated Boc deprotection and subsequent DCM washes, ensure all residual acid is removed by washing the peptide-resin 3-5 times with DCM.
-
Neutralization: Add the Neutralization Solution (5-10% DIEA in DCM) to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry for 1-2 minutes.
-
Drain: Drain the neutralization solution.
-
Repeat Neutralization: Repeat steps 2-4 one more time to ensure complete neutralization.
-
Washing: Wash the neutralized peptide-resin thoroughly to remove excess base and the resulting DIEA-TFA salt. A typical wash sequence is 3-5 times with DCM.
-
Solvent Exchange (if necessary): If the subsequent coupling reaction is performed in a different solvent, such as N,N-dimethylformamide (DMF), wash the resin 3 times with DMF to prepare for the coupling step.
In Situ Neutralization Protocol
This protocol streamlines the SPPS cycle by performing the neutralization and coupling steps simultaneously in the same reaction vessel. This method has been shown to be highly effective, especially for the synthesis of long or "difficult" peptide sequences where aggregation may be an issue.
Materials:
-
Peptide-resin with TFA salt at the N-terminus
-
Boc-protected amino acid to be coupled
-
Coupling agent (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
-
Shaker or automated synthesizer
Methodology:
-
Post-Deprotection Wash: Following TFA-mediated Boc deprotection, wash the peptide-resin as described in the standard protocol. A single short DMF flow wash (30 seconds) can also be effective.
-
Prepare Activated Amino Acid: In a separate vessel, pre-activate the incoming Boc-amino acid by dissolving it with the coupling agent (e.g., HBTU) in a minimal amount of DMF.
-
Combine Reagents: Add the activated amino acid solution directly to the vessel containing the TFA-salt of the peptide-resin.
-
Initiate Neutralization and Coupling: Immediately add DIEA to the reaction vessel. The amount of DIEA must be sufficient to neutralize both the peptide-resin TFA salt and any salts generated during the amino acid activation (typically 2-3 equivalents relative to the resin substitution).
-
Reaction: Agitate the mixture for the duration of the coupling reaction (e.g., 10-20 minutes). Neutralization occurs concurrently with peptide bond formation.
-
Final Wash: Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.
Quantitative Data Summary
The choice of protocol can significantly impact the efficiency of the SPPS cycle. The following table summarizes the key quantitative differences between the two methods.
| Parameter | Standard Neutralization | In Situ Neutralization |
| Number of Discrete Steps | 3 (Neutralize, Wash, Couple) | 1 (Combined Neutralization & Coupling) |
| Typical Cycle Time | 20-30 minutes | 15-20 minutes |
| Reagent Usage | Separate neutralization solution required | DIEA added directly to coupling mix |
| Solvent Usage | Higher (multiple intermediate washes) | Lower (fewer washing steps) |
| Risk of Aggregation | Higher (peptide is in neutral state longer) | Lower (minimized time in neutral state) |
| Efficiency for Difficult Sequences | Can be lower | Generally higher |
Monitoring of Neutralization
Ensuring complete neutralization is critical for achieving high coupling efficiency. Incomplete neutralization will result in unreacted N-terminal amines and lead to deletion sequences in the final peptide.
Kaiser Test (Ninhydrin Test):
The most common method for monitoring the presence of free primary amines on the resin is the Kaiser test.
-
Principle: Ninhydrin reacts with primary amines to produce a dark blue or purple color (Ruhemann's purple). A positive test (blue color) after the neutralization step indicates the presence of free amines, signifying that the neutralization was successful.
-
Protocol:
-
Take a small sample of the peptide-resin (a few beads) after the final wash of the neutralization step.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 2-5 minutes.
-
A deep blue color on the beads and in the solution indicates a positive result. A yellow or colorless result indicates the absence of free primary amines.
-
A weak or negative Kaiser test result after the neutralization step suggests incomplete deprotonation, and the neutralization step should be repeated.
Visualizations
Caption: Workflow comparison of Standard vs. In Situ Neutralization.
Caption: The acid-base reaction at the core of the neutralization step.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Incomplete neutralization. | Perform a Kaiser test after neutralization. If negative or weak, repeat the neutralization step. |
| Deletion Sequences | Incomplete neutralization. | Ensure sufficient equivalents of base and adequate reaction time. Consider switching to the in situ protocol for difficult sequences. |
| Side Reactions | Excess base carried over to coupling step. | In the standard protocol, ensure thorough washing after neutralization to remove all excess base and salts. |
| Peptide Aggregation | Peptide chain collapsing in its neutral state. | Minimize the time the peptide-resin is in the free amine state. The in situ neutralization protocol is highly recommended to mitigate this issue. |
Conclusion
The neutralization step is a critical juncture in the Boc-SPPS workflow that directly impacts the success of the subsequent coupling reaction and the purity of the final peptide product. While the standard neutralization protocol is robust, the in situ method offers significant advantages in terms of cycle time, solvent usage, and efficiency, particularly for challenging sequences prone to aggregation. Careful execution and monitoring of this step, for instance with the Kaiser test, are essential for the successful synthesis of high-quality peptides.
Troubleshooting & Optimization
Technical Support Center: Boc-O-benzyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Boc-Thr(Bzl)-OH during Boc-SPPS?
A1: The two primary side reactions involving the Boc-Thr(Bzl)-OH residue during Boc-SPPS occur during the final cleavage step with strong acids like anhydrous hydrogen fluoride (B91410) (HF). These are:
-
N→O Acyl Shift: An intramolecular migration of the peptide backbone's acyl group from the nitrogen to the oxygen of the threonine side chain. This results in the formation of an ester linkage, creating a depsipeptide or "isopeptide". This reaction is pH-dependent and reversible.[1][2]
-
O-Alkylation by Benzyl (B1604629) Cations: The benzyl (Bzl) protecting group on the threonine side chain is removed by strong acids, generating benzyl carbocations. These electrophilic species can then alkylate nucleophilic residues within the peptide sequence. While residues like Tryptophan, Cysteine, and Methionine are more susceptible, the threonine hydroxyl group itself can be a target if deprotection is incomplete or if scavengers are inefficient.[3][4]
Q2: How can I detect the N→O acyl shift side product?
A2: The resulting isopeptide can be detected and distinguished from the target peptide using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The isopeptide often has a different retention time compared to the native peptide.
-
Mass Spectrometry (MS): While the isopeptide has the same mass as the target peptide, its fragmentation pattern in tandem MS (MS/MS) can be different. For example, specific fragment ions may show altered relative intensities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can be used to identify the different chemical environment of the atoms involved in the ester linkage compared to the amide bond.[8][9][10]
Q3: Is the O-benzyl protecting group on threonine stable during the repetitive TFA deprotection steps of the Boc group?
A3: The O-benzyl ether linkage is generally stable to the moderately acidic conditions used for Boc group removal (typically 50% TFA in DCM).[11] However, some minor loss of the benzyl group can occur with repeated and prolonged exposure to TFA, especially in longer syntheses. This premature deprotection can expose the hydroxyl group to unwanted side reactions during subsequent coupling steps.
Q4: Can Boc-Thr(Bzl)-OH be prone to racemization during coupling?
A4: Like other amino acids, Boc-Thr(Bzl)-OH can be susceptible to racemization during the activation step of coupling. The extent of racemization is influenced by the coupling reagents, additives, base, temperature, and activation time. To minimize this, it is recommended to use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), and to avoid prolonged pre-activation times and high temperatures.[12] Chiral HPLC can be used to assess the enantiomeric purity of the final peptide.[12][13][14]
Troubleshooting Guides
Problem 1: Presence of an unexpected peak with the same mass as the target peptide, potentially indicating N→O acyl shift.
dot
Caption: Workflow for addressing N→O acyl shift.
Cause: The N→O acyl shift is a known side reaction for serine and threonine-containing peptides when treated with strong acids like HF.[1][2] The acidic environment protonates the amide nitrogen, making the carbonyl carbon susceptible to nucleophilic attack by the side-chain hydroxyl group, forming a stable five-membered ring intermediate that rearranges to the ester.[15]
Solution: Reversal of the N→O Acyl Shift
This side reaction is reversible. The ester bond of the isopeptide can be converted back to the more stable amide bond by treatment with a mild base.[1][16]
Experimental Protocol: Post-Cleavage Base Treatment
-
Peptide Dissolution: After cleavage from the resin and precipitation, dissolve the crude peptide in an appropriate aqueous buffer.
-
Base Treatment: Adjust the pH of the solution to a neutral or slightly basic range (pH 7.5-8.5). A common method is to dissolve the peptide in a weak base solution, such as 5-10% (w/v) ammonium (B1175870) bicarbonate (NH₄HCO₃), and let it stand for at least 30 minutes at room temperature.[1][16]
-
Monitoring: The conversion can be monitored by RP-HPLC until the peak corresponding to the isopeptide is minimized and the target peptide peak is maximized.
-
Lyophilization: Once the conversion is complete, lyophilize the solution to remove the ammonium bicarbonate and obtain the final peptide.
| Condition | Recommendation | Rationale |
| pH | 7.5 - 8.5 | Facilitates the O→N acyl migration without causing other base-labile side reactions. |
| Buffer | 5-10% (w/v) NH₄HCO₃ | Volatile buffer that can be easily removed by lyophilization.[1][16] |
| Time | 30 minutes to several hours | Reaction time is sequence-dependent and should be monitored by HPLC. |
| Temperature | Room Temperature | Sufficient for the rearrangement to occur at a reasonable rate. |
Problem 2: Presence of byproducts with an additional mass of +90 Da or other benzylated species.
dot
Caption: Role of scavengers in preventing benzyl cation side reactions.
Cause: During the final acidolytic cleavage (e.g., with HF, TFMSA, or TMSOTf), the O-benzyl protecting group is removed, generating highly reactive benzyl carbocations.[3][4] These electrophiles can attack nucleophilic side chains in the peptide, such as those of Trp, Met, Cys, and Tyr, leading to the formation of benzylated adducts.
Solution: Use of Scavengers
To prevent these side reactions, a "scavenger" is added to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the benzyl cations than the amino acid side chains, thus trapping them.
Experimental Protocol: HF Cleavage with Scavengers
A standard "high HF" cleavage protocol is typically used.
-
Preparation: Place the dried peptide-resin in a HF-resistant reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger cocktail. For peptides containing Thr(Bzl) but no other highly sensitive residues, anisole or p-cresol (B1678582) are common choices.
-
HF Distillation: Cool the vessel in a dry ice/methanol bath and distill the anhydrous HF into it.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under vacuum.
-
Peptide Precipitation: Precipitate the peptide with cold diethyl ether and wash to remove scavengers and byproducts.
Recommended Scavenger Cocktails for Thr(Bzl)-Containing Peptides
| Scavenger | Typical Concentration (v/v) in HF | Properties and Use Cases |
| Anisole | 5-10% | A common and effective scavenger for benzyl cations.[16] |
| p-Cresol | 5-10% | Similar to anisole, effectively traps carbocations.[16] |
| Thioanisole | 5% | Often used in combination with other scavengers, particularly when Met or Trp are present. Avoid with Trp(For) protection. |
| 1,2-Ethanedithiol (EDT) | 2.5-5% | A thiol-based scavenger, useful for protecting Cys residues and can also help with Trp. |
Note: The choice of scavenger cocktail should be tailored to the overall amino acid composition of the peptide. For peptides containing highly sensitive residues like Trp, Met, or Cys, a more complex scavenger mixture is required.
Problem 3: Racemization of Threonine during Coupling.
dot
Caption: Mechanism of racemization and its suppression.
Cause: During the activation of the carboxylic acid of Boc-Thr(Bzl)-OH for coupling, an oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be abstracted by base, leading to racemization.
Solution: Optimized Coupling Conditions
Minimizing racemization requires careful control of the coupling conditions.
Experimental Protocol: Low-Racemization Coupling
-
Reagent Selection: Use a coupling reagent known for low racemization, such as a carbodiimide (B86325) (e.g., DIC) in combination with an additive like HOBt or Oxyma. Uronium/aminium reagents like HBTU or HATU can also be used, but pre-activation times should be minimized.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to slow down the rate of racemization.
-
Base Selection: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIEA if racemization is a concern.
-
In Situ Activation: Add the coupling reagent to the mixture of the amino acid and the resin-bound amine simultaneously, rather than pre-activating the amino acid for an extended period.
Comparison of Coupling Additives for Racemization Suppression
| Additive | Advantage | Considerations |
| 1-Hydroxybenzotriazole (HOBt) | The classical and effective racemization suppressant. | Forms an active ester that is less prone to racemization. |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | A non-explosive alternative to HOBt with excellent racemization suppression. | Often used with carbodiimides like DIC. |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Can be more effective than HOBt in some cases, especially for hindered couplings. |
Analytical Method: Chiral HPLC for Racemization Detection
-
Sample Preparation: A small amount of the final, purified peptide is hydrolyzed to its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.
-
HPLC Analysis: The diastereomers are separated by RP-HPLC, allowing for the quantification of the D- and L-enantiomers of threonine.
This comprehensive guide provides a starting point for troubleshooting common issues with this compound in SPPS. For specific and complex problems, further optimization of these protocols may be necessary based on the peptide sequence and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Who's Who: Threonine Versus Isothreonine [thermofisher.com]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. chempep.com [chempep.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Technical Support Center: Prevention of Threonine Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate threonine racemization during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for threonine?
A1: Racemization is the process where a chiral amino acid, like L-threonine, converts into a mixture of its L- and D-enantiomers. During peptide synthesis, this can occur when the carboxylic acid of the amino acid is activated for coupling. The resulting D-threonine impurity can lead to a final peptide product with altered three-dimensional structure, biological activity, and potential immunogenicity. Threonine, being a β-hydroxy amino acid, is susceptible to racemization, although generally less so than amino acids like histidine or cysteine.
Q2: What is the primary mechanism of threonine racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base. Reprotonation can then occur from either side of the planar intermediate, leading to a mixture of L and D isomers. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.
Q3: Which factors are known to increase the risk of threonine racemization?
A3: Several factors can contribute to threonine racemization:
-
Coupling Reagents: Highly reactive coupling reagents, especially carbodiimides used without additives, can promote oxazolone (B7731731) formation.
-
Base: Strong or sterically unhindered bases can readily abstract the α-proton. N,N-Diisopropylethylamine (DIPEA) is more likely to cause racemization than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Temperature: Higher reaction temperatures increase the rate of racemization.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) can sometimes favor racemization compared to less polar solvents like dichloromethane (B109758) (DCM).
-
Pre-activation time: Longer pre-activation times of the amino acid before addition to the peptide-resin can increase the opportunity for racemization.
Q4: What are pseudoproline dipeptides and how do they help prevent threonine racemization?
A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group and the backbone amide nitrogen form a temporary, acid-labile oxazolidine (B1195125) ring.[1] These are incorporated as a dipeptide unit, for example, Fmoc-Xaa-Thr(ψMe,Mepro)-OH. The cyclic structure acts as a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures (e.g., β-sheets) that can lead to aggregation and incomplete coupling.[1][2] By preventing aggregation, they improve coupling efficiency. More directly, when a pseudoproline is at the C-terminus of a peptide fragment, it is resistant to racemization during coupling.[2] The native threonine structure is restored during the final trifluoroacetic acid (TFA) cleavage step.[2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Threonine detected in the final peptide. | Inappropriate coupling reagent and/or lack of additive. | - If using a carbodiimide (B86325) like DIC, always include a racemization-suppressing additive such as HOBt, and preferably its more effective derivatives like 6-Cl-HOBt, HOAt, or OxymaPure. - Switch to a modern onium salt-based coupling reagent known for low racemization, such as HCTU or COMU. |
| The base used is too strong or not sterically hindered. | - Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| The coupling reaction temperature is too high. | - Perform the coupling at a lower temperature, for example, 0°C or room temperature. Avoid elevated temperatures, especially for sensitive couplings. | |
| Peptide aggregation leading to poor coupling efficiency and potential side reactions. | The peptide sequence is prone to forming secondary structures. | - Incorporate a threonine-derived pseudoproline dipeptide at a strategic location (ideally every 5-6 residues and before hydrophobic regions) to disrupt secondary structure formation.[2][3] |
| Racemization observed during the coupling of peptide fragments where threonine is the C-terminal residue. | The C-terminal amino acid of the fragment is activated, making it highly susceptible to racemization. | - Utilize a threonine-derived pseudoproline dipeptide at the C-terminus of the fragment to minimize racemization during segment condensation.[2] |
Data Presentation
Table 1: General Comparison of Coupling Reagent Classes for Racemization Potential
| Coupling Reagent Class | Examples | General Racemization Potential | Recommendations for Threonine Coupling |
| Carbodiimides | DCC, DIC, EDC | High (when used alone) | Essential to use with an additive like HOBt or OxymaPure. The combination of DIC/HOBt at 0°C in a 1:1 DMF/DCM solvent has been shown to be effective. |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU, HCTU, COMU | Low to Moderate | Generally a good choice. HCTU and COMU are often preferred for their high efficiency and low racemization. Avoid excessive pre-activation times. |
| Onium Salts (Phosphonium) | BOP, PyBOP, PyAOP | Low to Moderate | PyBOP is a reliable option. Use with a suitable base like NMM or collidine. |
Note: The actual degree of racemization is highly dependent on the specific peptide sequence, base, solvent, and temperature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using DIC/HOBt
This protocol is adapted from a method shown to be effective for a fluorinated threonine derivative and represents a general strategy for minimizing racemization with carbodiimide reagents.
Materials:
-
Fmoc-Thr(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Swell the peptide-resin in a 1:1 mixture of DMF/DCM.
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of 1:1 DMF/DCM.
-
Cool the amino acid/additive solution to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the cooled amino acid solution and pre-activate for 2-5 minutes.
-
Add the cold, activated amino acid solution to the swollen peptide-resin.
-
Allow the coupling reaction to proceed at 0°C for 2 hours, then let it slowly warm to room temperature and continue reacting for an additional 2-18 hours, monitoring the reaction by a ninhydrin (B49086) test.
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: Incorporation of a Threonine-Derived Pseudoproline Dipeptide
This protocol describes the manual incorporation of a commercially available Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptide into a peptide sequence during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptide
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., NMM or DIPEA)
-
DMF
Procedure:
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using standard procedures (e.g., 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide (1.5 to 2 equivalents relative to the resin loading), HCTU (1.5 to 2 equivalents), and NMM (3 to 4 equivalents) in DMF.
-
Add the solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Proceed with the Fmoc deprotection of the pseudoproline dipeptide and the coupling of the next amino acid in the sequence.
Protocol 3: Chiral HPLC Analysis of Threonine Racemization
This protocol outlines a general procedure for determining the D/L ratio of threonine in a synthetic peptide after acid hydrolysis.
Materials:
-
Synthetic peptide
-
6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization)
-
Chiral HPLC column (e.g., a crown ether-based or ligand-exchange column)
-
Appropriate mobile phases for the chosen chiral column
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Standards of L-Threonine and D-allo-Threonine
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (approx. 0.5-1 mg) in a hydrolysis tube.
-
Add 1 mL of 6 M HCl (or DCl/D₂O).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the acid to dryness.
-
Re-dissolve the amino acid residue in a known volume of an appropriate buffer or mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the initial mobile phase.
-
Inject a standard solution of L-Threonine and D-allo-Threonine to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Run the HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks for L-Threonine and D-allo-Threonine in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of racemization (% D-isomer) using the formula: % D-allo-Threonine = [Area(D-allo-Thr) / (Area(L-Thr) + Area(D-allo-Thr))] * 100.
-
Mandatory Visualizations
References
Troubleshooting incomplete coupling of Boc-Thr(Bzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the coupling of Boc-Thr(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Thr(Bzl)-OH often incomplete?
Incomplete coupling of Boc-Thr(Bzl)-OH is frequently attributed to steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amine, combined with the benzyl (B1604629) (Bzl) ether protecting group on the threonine side chain and the beta-carbon branching, creates a sterically crowded environment around the carboxylic acid. This congestion can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to lower coupling efficiency compared to less hindered amino acids.
Q2: What are the consequences of incomplete coupling?
Incomplete coupling results in the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This leads to a heterogeneous mixture of peptides that can be difficult to purify, ultimately lowering the overall yield of the desired product.[1]
Q3: How can I monitor the completion of the Boc-Thr(Bzl)-OH coupling reaction?
The Kaiser test (or ninhydrin (B49086) test) is a highly sensitive qualitative method used to detect the presence of free primary amines on the resin.[2][3] A positive Kaiser test (indicated by a blue or purple color) after a coupling step signifies that there are still unreacted amino groups, and therefore the coupling is incomplete. A negative test (colorless or yellow) suggests a complete reaction.
Q4: Are there any alternatives to the Kaiser test?
While the Kaiser test is widely used, other qualitative tests like the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can also be employed to detect primary amines. For N-terminal secondary amines like proline, where the Kaiser test is unreliable, the isatin (B1672199) test or the chloranil (B122849) test are suitable alternatives.[3]
Troubleshooting Guide: Incomplete Coupling of Boc-Thr(Bzl)-OH
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues with Boc-Thr(Bzl)-OH.
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after initial coupling | Steric Hindrance: The bulky nature of Boc-Thr(Bzl)-OH is impeding the reaction. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated Boc-Thr(Bzl)-OH. This is often sufficient to drive the reaction to completion. 2. Extend Reaction Time: Increase the coupling reaction time from the standard 60 minutes to 90-120 minutes.[4] |
| Positive Kaiser Test persists after double coupling | Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough to overcome the steric barrier. | 1. Use a More Powerful Coupling Reagent: Switch from standard reagents like DIC/HOBt to more efficient phosphonium (B103445) or uronium/aminium salt-based reagents such as HBTU, HCTU, or HATU. HATU is often recommended for particularly difficult couplings due to the high reactivity of the OAt-ester it forms.[5] 2. Change Solvent: If using DMF, consider switching to NMP or a mixture of solvents (e.g., DCM/DMF) to potentially improve resin swelling and reaction kinetics.[6] |
| Coupling efficiency decreases as the peptide chain grows | Peptide Aggregation: The growing peptide chain may be folding or aggregating on the resin, blocking access to the N-terminal amine. | 1. Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures.[6] 2. Use Microwave-Assisted Synthesis: Microwave energy can accelerate coupling kinetics and help overcome aggregation-related issues.[6] |
| Persistent incomplete coupling despite all interventions | Sequence-Specific Difficulties or Poor Resin Quality: Certain peptide sequences are inherently difficult to synthesize. Poor resin swelling can also be a factor. | 1. Cap Unreacted Amines: To prevent the formation of deletion sequences, cap any remaining free amines by treating the resin with acetic anhydride (B1165640) and a base like DIEA. This will terminate the growth of those chains, resulting in a truncated but more easily purifiable product.[3] 2. Evaluate Resin: Ensure the resin is of high quality and swells appropriately in the chosen solvent. |
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of Boc-Thr(Bzl)-OH. The table below compares the relative performance of commonly used reagents for difficult couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Risk of Racemization | Notes |
| DIC/HOBt | Carbodiimide | Moderate | 1-4 hours | Low to Moderate | Cost-effective, but may be too slow for very difficult couplings. |
| HBTU | Uronium/Aminium Salt | High | 30-60 minutes | Low | A widely used and effective reagent for most couplings.[5] |
| HCTU | Uronium/Aminium Salt | High to Very High | 15-45 minutes | Low | Generally more reactive than HBTU due to the 6-Cl-HOBt moiety.[7][8] |
| HATU | Uronium/Aminium Salt | Very High | 15-45 minutes | Very Low | Considered one of the most efficient reagents for sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[5] |
| COMU | Uronium Salt | Very High | 15-45 minutes | Very Low | A third-generation reagent with high reactivity and a better safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[8] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling Cycle
This protocol outlines a standard coupling procedure using HBTU, a commonly used reagent.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3 x 1 min).
-
-
Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3 x 1 min).
-
-
Neutralization:
-
Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the amino acid/HBTU solution and vortex briefly to pre-activate.
-
Immediately add the activation mixture to the neutralized resin.
-
Agitate the reaction mixture for 60 minutes.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test (see Protocol 3) on a small sample of resin beads to check for completion. If the test is positive, proceed to the "Modified Protocol for Difficult Coupling".
-
Protocol 2: Modified Protocol for Difficult Coupling of Boc-Thr(Bzl)-OH (Double Coupling with HATU)
This protocol is recommended when a standard coupling fails, as indicated by a positive Kaiser test.
-
Initial State: Resin with unreacted N-terminal amines after the first coupling attempt.
-
Prepare for Second Coupling:
-
Wash the resin with DMF (3 x 1 min) to remove any residual reagents from the first coupling.
-
-
Activation and Coupling with HATU:
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 60-90 minutes.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test. If the test is negative (colorless/yellow), the coupling is complete, and you can proceed to the next deprotection cycle.
-
If the Kaiser test is still positive, consider capping the unreacted amines (see Protocol 4).
-
Protocol 3: Kaiser Test (Ninhydrin Test) for Free Primary Amines
-
Sample Preparation:
-
Collect a small sample of resin beads (10-15 beads) after the coupling and washing steps.
-
Place the beads in a small glass test tube.
-
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine (B92270).
-
-
Test Execution:
-
Result Interpretation:
-
Intense Blue/Purple Beads and/or Solution: Incomplete coupling (many free amines).
-
Colorless or Yellow Beads and Solution: Complete coupling (no significant amount of free amines).
-
Protocol 4: Capping of Unreacted Amines
-
Resin Preparation:
-
After a failed coupling attempt, wash the resin several times with DMF.
-
-
Capping Reaction:
-
Suspend the resin in a DMF solution containing acetic anhydride (50 equivalents based on resin loading) and DIEA or pyridine (50 equivalents based on resin loading).
-
Gently agitate the mixture at room temperature for 30 minutes.
-
-
Washing and Verification:
-
Filter and wash the resin with DMF.
-
Perform a Kaiser test. The test should be negative, indicating that all unreacted amino groups have been capped. If not, repeat the capping procedure.[3]
-
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete coupling.
Caption: The general workflow for a single coupling cycle in Boc-SPPS.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
Strategies to overcome peptide aggregation during synthesis
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with actionable solutions.
Q1: My peptide-resin is not swelling, and I'm observing poor coupling/deprotection efficiency. What's happening and what should I do?
A1: These are common signs of on-resin peptide aggregation.[1] Aggregation occurs when growing peptide chains interact with each other, primarily through hydrogen bonds, forming stable secondary structures like β-sheets.[2][3] This can make the reactive sites on the peptide inaccessible, leading to incomplete reactions.[2]
Here are several strategies to address this, starting with simpler modifications and progressing to more advanced techniques:
Initial Steps:
-
Optimize Solvents: Switch from standard solvents like DCM to more potent ones like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or add dimethyl sulfoxide (B87167) (DMSO) to your solvent mixture.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4]
-
Increase Temperature: Coupling at a higher temperature can help disrupt the hydrogen bonds causing aggregation.[1]
-
Sonication: Applying sonication to the reaction mixture can physically break up aggregates.[1]
-
Longer Reaction Times/Double Coupling: Extend the coupling time or perform the coupling step twice to ensure the reaction goes to completion.
Intermediate Steps:
-
Use Chaotropic Salts: Adding chaotropic salts such as LiCl, NaClO₄, or KSCN to the reaction can disrupt secondary structures.[1][5]
-
Incorporate Detergents: Nonionic detergents like Triton X-100 can help solubilize the growing peptide chain.[5]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate synthesis and reduce aggregation by providing energy to disrupt intermolecular interactions.[1][6][7]
Advanced Strategies:
-
Resin Selection: If aggregation persists, consider resynthesizing the peptide using a resin with a low substitution level or one with better swelling properties, such as TentaGel or NovaPEG resins.[1]
-
Chemical Modifications: Introduce structural elements that disrupt hydrogen bonding. This is a highly effective, proactive approach for known difficult sequences.[1] Key methods include:
Q2: I have a positive Kaiser or TNBS test after coupling, even after trying basic troubleshooting. What should I do next?
A2: A persistent positive test for free amines indicates incomplete coupling, likely due to severe aggregation. In such cases, standard colorimetric tests can sometimes be unreliable and give false negatives because the aggregated peptide is inaccessible to the test reagents. If you suspect severe aggregation, more robust strategies are needed.
-
Change Activation Method: Use a more powerful activation method like HATU, HBTU, or PyBOP.
-
Fragment Condensation: For very long or difficult peptides, consider synthesizing shorter fragments (15-25 amino acids) and then ligating them together using methods like native chemical ligation.[5][8] This avoids the cumulative aggregation that can occur with long sequences.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase synthesis?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[2] This leads to the formation of stable secondary structures, particularly β-sheets, which render the end of the peptide chain inaccessible for subsequent deprotection and coupling reactions.[2][3] The likelihood of aggregation is highly dependent on the peptide's sequence.[2][9]
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While exact prediction is challenging, several factors increase the risk of aggregation:[2]
-
High Hydrophobicity: Sequences with a high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are more prone to aggregation.[8]
-
β-sheet Propensity: Certain amino acid sequences are naturally inclined to form β-sheets.[2]
-
Peptide Length: Aggregation is less common in peptides shorter than 5-6 residues but becomes more probable as the chain elongates.[1][2]
Several online tools can analyze a primary sequence to predict aggregation-prone regions, which can help in planning a synthesis strategy from the outset.[2][10]
Q3: What are the main proactive strategies to prevent peptide aggregation?
A3: Proactive strategies are often best, especially for sequences predicted to be difficult. The main approaches fall into two categories: chemical modification of the peptide backbone and optimization of synthesis conditions.
Q4: How do Pseudoproline Dipeptides work and when should I use them?
A4: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine where the side chain is reversibly protected to form a ring structure with the backbone nitrogen.[2] When incorporated into a growing peptide chain, this ring structure introduces a "kink" that disrupts the interchain hydrogen bonding responsible for β-sheet formation.[2] They are an excellent choice for preventing aggregation in sequences that contain Ser or Thr residues.[1][5] The native peptide structure is restored during the final TFA cleavage step.
Q5: How does Hmb/Dmb backbone protection work?
A5: This strategy involves using an amino acid derivative where a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone amide nitrogen.[1] This bulky group physically blocks the amide nitrogen, preventing it from participating in hydrogen bonding.[2] Incorporating an Hmb or Dmb-protected residue every six to seven amino acids is an effective way to disrupt aggregation throughout the synthesis.[1] This method is particularly useful for sequences rich in Glycine or for preventing aspartimide formation.[2]
Data & Protocols
Table 1: Summary of Strategies to Overcome Peptide Aggregation
| Strategy Category | Method | Mechanism of Action | When to Use |
| Physical Methods | High Temperature | Disrupts hydrogen bonds | Mild aggregation; initial troubleshooting.[1] |
| Microwave Irradiation | Accelerates reactions; disrupts intermolecular forces | Difficult sequences; to improve speed and purity.[1][6][8] | |
| Sonication | Physical disruption of aggregates | When resin clumping is observed.[1] | |
| Solvent/Additive-Based | "Magic Mixture" | Improves solvation of the peptide chain | Hydrophobic or difficult sequences.[4] |
| Chaotropic Salts | Disrupt secondary structures | Moderate to severe aggregation.[1] | |
| Detergents | Increase solubility of the peptide | Hydrophobic sequences.[1] | |
| Chemical/Resin-Based | Low-load/PEG Resins | Increases distance between peptide chains | Proactively for long or known difficult sequences.[1] |
| Pseudoproline Dipeptides | Introduces a "kink" to disrupt β-sheets | Sequences containing Ser or Thr.[1] | |
| Hmb/Dmb Protection | Sterically hinders hydrogen bonding | General aggregation control; Gly-rich sequences.[1][2] | |
| Fragment Condensation | Synthesizes shorter, less aggregation-prone pieces | Very long (>30 aa) or extremely difficult peptides.[5][8] |
Experimental Protocol: Manual Coupling of Pseudoproline & Dmb Dipeptides
This protocol is adapted for the manual incorporation of structure-disrupting dipeptides.
-
Preparation: In a suitable reaction vessel, dissolve the pseudoproline or Dmb-dipeptide derivative (5 equivalents relative to resin functionalization) and a coupling reagent such as PyBOP®, HBTU, or HATU (5 equivalents) in the minimum required volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the mixture and mix thoroughly.
-
Coupling: Immediately add the activated mixture to the Fmoc-deprotected peptide-resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test.[2] If the test is positive (indicating free amines), the coupling can be extended or repeated with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next Fmoc deprotection step.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. mesalabs.com [mesalabs.com]
Technical Support Center: Optimizing TFA Concentration for Boc Deprotection
Welcome to the Technical Support Center for optimizing the use of trifluoroacetic acid (TFA) in the deprotection of tert-butyloxycarbonyl (Boc) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for successful Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for TFA in Boc deprotection?
A1: The concentration of TFA for Boc deprotection can be varied, but a common starting point is a solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[1] For solid-phase peptide synthesis, a 50% TFA/DCM solution is frequently used.[2] In some cases, neat TFA is used, but this is less common.[2]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: The progress of the reaction can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): This is a quick way to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Q3: What are scavengers and when should I use them?
A3: During Boc deprotection, a reactive tert-butyl cation is generated. This cation can cause side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, and methionine.[3] Scavengers are added to the reaction mixture to trap these carbocations and prevent undesired side reactions.[3] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), and water.[4] The use of scavengers is highly recommended, especially in solid-phase peptide synthesis (SPPS).[3]
Q4: How do I remove TFA after the reaction is complete?
A4: Since TFA is volatile, it can be removed under reduced pressure using a rotary evaporator.[1][3] To ensure complete removal of residual TFA, co-evaporation with a solvent like DCM or toluene (B28343) several times is a common practice.[1][3] The deprotected amine is typically obtained as a TFA salt.[3]
Q5: Can I use an alternative acid to TFA for Boc deprotection?
A5: Yes, other acids can be used for Boc deprotection, which can be particularly useful for substrates with other acid-sensitive functional groups.[4] Common alternatives include 4M HCl in 1,4-dioxane (B91453) and 1M HCl in ethyl acetate.[4]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptoms:
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[1]
-
Solution: Increase the acid concentration. For example, if using 20% TFA in DCM, try increasing it to 50%.[1]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or a higher temperature for some substrates.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid, slowing down the reaction rate.[1]
-
Solution: Increase the reaction time or consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
-
-
Solvent Issues: The chosen solvent must fully solvate both the substrate and the acid.[1]
-
Solution: Ensure the solvent provides good solubility for your compound. DCM is a common and effective solvent for TFA-mediated deprotection.[1]
-
-
Issue 2: Observation of Side Products
-
Symptoms:
-
Presence of unexpected peaks in the LC-MS or NMR spectrum of the crude product. A common side product is the t-butylation of the product, corresponding to a mass increase of 56 Da.[4]
-
-
Possible Causes & Solutions:
-
Absence of Scavengers: The tert-butyl cation generated during deprotection can alkylate sensitive residues.[3]
-
Data Presentation
Table 1: Common Reaction Conditions for Boc Deprotection with TFA
| Parameter | Typical Range/Value | Notes |
| TFA Concentration | 20-50% in DCM | A 50% solution is common for solid-phase synthesis.[1][2] |
| 100% (Neat) | Less common, may lead to poor resin swelling in SPPS.[2][5] | |
| Solvent | Dichloromethane (DCM) | Most common solvent.[1] |
| Temperature | 0 °C to Room Temperature | Most reactions are run at room temperature.[1][4] |
| Reaction Time | 30 minutes - 2 hours | Highly substrate-dependent; monitor for completion.[1][4] |
| Scavengers | 1-5% (v/v) | e.g., Triethylsilane (TES), Triisopropylsilane (TIS), Water.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
TFA Addition: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25-50%).[3][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).[3][4]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[3]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]
-
To remove residual TFA, co-evaporate the residue with DCM or toluene several times.[3]
-
The crude product, the TFA salt of the amine, can often be precipitated by adding cold diethyl ether.[3]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
-
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[6]
-
Pre-wash (Optional but Recommended): Wash the resin with a 50% TFA/DCM solution for about 5 minutes.[2]
-
Deprotection: Add the deprotection cocktail (e.g., 50% TFA in DCM, with scavengers if necessary) to the resin and agitate for 15-30 minutes at room temperature.[2]
-
Washing: Filter the resin and wash it multiple times with DCM to remove the cleaved Boc groups and excess TFA.[2]
-
Neutralization: Wash the resin with a base solution (e.g., 10% diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium (B1175870) salt before the next coupling step.[6]
-
Final Wash: Wash the resin again with DCM to remove excess base.[6]
Visualizations
Caption: Experimental workflow for a typical Boc deprotection reaction in solution.
Caption: Troubleshooting decision tree for common Boc deprotection issues.
References
Use of scavengers during Boc deprotection to prevent side products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of scavengers during the acid-mediated deprotection of the tert-butyloxycarbonyl (Boc) group. It is intended for researchers, scientists, and drug development professionals to help mitigate side product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA). This carbocation can then alkylate nucleophilic residues in the peptide or substrate, leading to undesired modifications.
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product. They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, Boc deprotection can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time. Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
-
For Tryptophan-containing compounds: Use scavengers like triethylsil
-
Technical Support Center: Purification of Peptides with Benzyl Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude peptides containing benzyl (B1604629) protecting groups.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your benzyl-protected peptide.
Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Symptoms:
-
Asymmetrical peaks in your chromatogram, with a drawn-out tail or a leading edge.
-
Reduced peak resolution, making it difficult to separate your target peptide from impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Secondary Interactions with Column Silanols | Lower the pH of the mobile phase to ~2-3 to protonate residual silanol (B1196071) groups on the silica-based column, minimizing unwanted interactions.[1] | Prepare your mobile phases (A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile) and ensure the final pH is between 2 and 3. If tailing persists with basic peptides, consider adding a silanol suppressor like 0.1% triethylamine.[1] |
| Column Degradation or Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove strongly bound contaminants. If performance does not improve, replace the column.[1] | 1. Disconnect the column from the detector. 2. Flush with 10-20 column volumes of 100% Acetonitrile. 3. Equilibrate the column with the initial mobile phase conditions before the next injection. |
| Inappropriate Mobile Phase Composition | Increase the organic modifier (acetonitrile or methanol) concentration by 5-10% to improve the elution strength for hydrophobic peptides.[1] | If your peptide is highly retained, consider a steeper gradient or a higher starting percentage of the organic mobile phase. For example, instead of a 5-95% gradient, try a 20-100% gradient over the same time period. |
| Sample Overload | Reduce the amount of crude peptide injected onto the column. | Dissolve your crude peptide in the initial mobile phase at a lower concentration and inject a smaller volume. As a rule of thumb, for analytical columns, inject no more than 0.1 mg of crude peptide. |
Problem 2: Co-elution of Impurities with the Target Peptide
Symptoms:
-
The main peak in your chromatogram contains multiple species, as confirmed by mass spectrometry.
-
Difficulty in achieving the desired purity level despite repeated HPLC runs.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Similar Hydrophobicity of Impurities | Optimize the HPLC gradient to be shallower, which increases the separation time between peaks with similar retention times. | Decrease the gradient slope. For example, instead of a 1% per minute increase in the organic phase, try a 0.5% per minute increase. This will double the gradient time and improve the resolution of closely eluting peaks. |
| Presence of Diastereomers | Use a different stationary phase (e.g., C8 instead of C18) or adjust the column temperature to alter the selectivity of the separation.[2] | 1. Switch from a C18 to a C8 column, or vice-versa. 2. Set the column temperature to 30°C and then to 65°C to observe changes in selectivity and resolution.[2] |
| Incompletely Deprotected Peptides | Re-treat the crude peptide with the cleavage cocktail to ensure complete removal of all protecting groups. | 1. Dissolve the crude peptide in the appropriate cleavage cocktail (e.g., TFA/TIS/H2O). 2. Stir for an additional 1-2 hours. 3. Precipitate the peptide with cold diethyl ether and re-purify by HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with benzyl protecting groups during peptide synthesis and purification?
A1: Benzyl protecting groups can lead to several side reactions, primarily under acidic conditions used for cleavage and deprotection. The most common include:
-
O to C rearrangement of Tyr(Bzl): The benzyl group on the tyrosine side chain can migrate from the oxygen to the aromatic ring, forming 3-benzyltyrosyl residues.[3][4] This side reaction can be suppressed by using a mixture of trifluoroacetic acid and acetic acid (7:3) for deprotection.[3]
-
Aspartimide formation from Asp(OBzl): The peptide backbone nitrogen can attack the side-chain carbonyl of the benzyl-protected aspartic acid, forming a cyclic aspartimide intermediate.[1][3] This can lead to a mixture of α- and β-aspartyl peptides and racemization.[1] This side reaction is sequence-dependent and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1]
-
Alkylation of Tryptophan: The released benzyl cations during cleavage can alkylate the indole (B1671886) ring of tryptophan residues. This can be minimized by using scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in the cleavage cocktail.
Q2: How can I prevent the premature cleavage of benzyl protecting groups during RP-HPLC?
A2: Benzyl protecting groups are generally stable under the typical acidic conditions of RP-HPLC (0.1% TFA). Premature cleavage is unlikely to be a significant issue. However, to ensure maximum stability, you can:
-
Use a milder acid: If you suspect any lability, you can switch to a mobile phase modifier like 0.1% formic acid, which is less acidic than TFA.
-
Minimize run time: Optimize your HPLC method to reduce the total time the peptide is exposed to the acidic mobile phase.
Q3: What is the best way to remove the benzyl protecting groups after purification?
A3: If you have purified the peptide with the benzyl protecting groups still attached, you will need to perform a deprotection step. The most common method is treatment with a strong acid. A standard cleavage cocktail for removing benzyl groups is high-purity trifluoroacetic acid (TFA) with scavengers.[5]
Experimental Protocol for Benzyl Group Deprotection:
-
Prepare the Cleavage Cocktail: A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. The TIS acts as a scavenger to trap the released benzyl cations.
-
Perform the Reaction: Dissolve the purified, protected peptide in the cleavage cocktail at room temperature. The reaction time is typically 1-3 hours.
-
Precipitate the Peptide: After the reaction is complete, precipitate the deprotected peptide by adding it to a large volume of cold diethyl ether.
-
Isolate and Wash: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet several times with cold ether to remove residual scavengers and TFA.
-
Dry and Re-purify: Dry the peptide under vacuum. A final, quick purification by RP-HPLC may be necessary to remove any new impurities generated during the deprotection step.
Q4: My peptide is very hydrophobic due to the benzyl groups and is difficult to dissolve. What should I do?
A4: For highly hydrophobic peptides, dissolution can be challenging. Here are some strategies:
-
Use Organic Solvents: Try dissolving the peptide in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting with the HPLC mobile phase.
-
Test Different Solvents: Experiment with a range of solvents to find the one that provides the best solubility without interfering with the purification.
-
Sonication: Gentle sonication can sometimes help to dissolve stubborn peptides.
Data Summary
Table 1: Sequence Dependence of Aspartimide Formation for Asp(OBzl)-Xxx Motifs
| Xxx Residue | Relative Rate of Aspartimide Formation | Notes |
| Glycine (Gly) | Very High | The lack of steric hindrance makes this the most problematic sequence.[1] |
| Asparagine (Asn) | High | The side chain amide can participate in the reaction.[1] |
| Serine (Ser) | Moderate to High | The hydroxyl group can influence the reaction rate.[3] |
| Alanine (Ala) | Moderate | Steric hindrance from the methyl group reduces the rate compared to Gly. |
| Valine (Val) | Low | The bulky side chain provides significant steric hindrance, slowing down the cyclization. |
| Proline (Pro) | Very Low | The rigid ring structure of proline prevents the necessary conformation for the attack. |
Table 2: Common Scavengers to Prevent Side Reactions from Benzyl Cations
| Scavenger | Target Side Reaction | Typical Concentration in Cleavage Cocktail |
| Triisopropylsilane (TIS) | Alkylation of Trp, Met, and Cys | 2.5 - 5% |
| Thioanisole | Alkylation of Trp | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Alkylation of Trp | 2.5% |
| Water | General scavenger, helps to hydrolyze reactive intermediates | 2.5 - 5% |
Visualizations
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Protected Peptide Solubility on Resin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common solubility issues encountered during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation on the resin during synthesis?
A1: Peptide aggregation on the resin is a common challenge primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This leads to the formation of stable secondary structures, most notably β-sheets.[1] Key factors contributing to aggregation include:
-
Peptide Sequence: Hydrophobic sequences and those containing residues like Val, Ile, Gln, Ser, and Thr are particularly prone to aggregation.[2][3]
-
Peptide Length: Aggregation is less common in peptides shorter than 5-6 residues but becomes more probable as the chain elongates.[2]
-
Resin Properties: High-loading resins can increase the proximity of peptide chains, promoting interaction and aggregation. The chemical nature of the resin (e.g., polystyrene vs. PEG-based) also plays a critical role in solvation.[4]
-
Reaction Conditions: Inadequate resin swelling in the chosen solvent can physically hinder the access of reagents to the reactive sites, leading to incomplete reactions and truncated sequences which can also contribute to aggregation issues.[2][4]
Q2: How can I detect if my peptide is aggregating on the resin?
A2: Several signs during synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a strong indicator that the peptide chains are collapsing and self-associating.[2][3][5]
-
Positive or Inconsistent Colorimetric Tests: A positive Kaiser test (for primary amines) or Isatin test (for secondary amines like proline) after a coupling step suggests incomplete acylation, often due to the N-terminus being sterically hindered by aggregation.[3][6]
-
Slow or Incomplete Reactions: Both coupling and Fmoc-deprotection steps may become sluggish or fail to reach completion.[2] This can be monitored in continuous flow synthesis by observing a broadening of the deprotection profile.[3]
Q3: What are "difficult sequences," and how can they be predicted?
A3: "Difficult sequences" are peptide chains prone to aggregation and secondary structure formation during SPPS.[7][8] While precise prediction is challenging, aggregation is often associated with sequences that have a high propensity to form β-sheets.[5][9] Some researchers have developed aggregation parameters for each amino acid to help predict potentially difficult sequences by analyzing the tendency of the resin volume to decrease during synthesis.[5][9] Generally, sequences rich in hydrophobic amino acids without the presence of structure-disrupting residues like proline are considered high-risk.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility and aggregation problems.
Problem: Incomplete Coupling Detected (e.g., Positive Kaiser Test)
This is a primary symptom of on-resin aggregation. The following flowchart outlines a troubleshooting workflow.
Advanced Strategies & Protocols
If basic troubleshooting fails, more advanced interventions may be necessary. These often involve modifying the synthetic strategy from the outset.
Modifying Synthesis Chemistry & Conditions
-
What they are: Salts like LiCl, NaClO₄, or KSCN that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[2][10]
-
How they work: By disrupting the intermolecular hydrogen bonds that cause β-sheet formation, they improve the solvation of the peptide-resin complex.[11]
-
When to use them: When aggregation is suspected, especially with hydrophobic sequences. They can be added to coupling mixtures or used as a wash before coupling.
| Additive | Typical Concentration | Solvent | Application Stage |
| LiCl | 0.4 - 0.8 M | DMF | Pre-coupling wash or during coupling |
| NaClO₄ | 0.8 M | DMF | Pre-coupling wash or during coupling |
| KSCN | 0.4 - 4 M | DMF | Pre-coupling wash or during coupling[10] |
Table 1: Common Chaotropic Salts and Their Application.
-
What it is: Performing the coupling and/or deprotection steps at elevated temperatures (e.g., 60-90°C), often with the aid of microwave synthesizers.[12][13]
-
How it works: Increased thermal energy provides the kinetic energy needed to overcome energy barriers for reaction and helps to break up secondary structures, improving reaction rates and crude purity.[14]
-
When to use it: For known "difficult sequences" or when room temperature synthesis fails. Caution is advised for sensitive amino acids like Cys and His, which may be prone to racemization at high temperatures.[12][13]
Protocol: High-Temperature Coupling (Example)
-
Setup: Use a peptide synthesizer equipped with a conventional or microwave heating system.
-
Solvent Pre-heating: Ensure that wash and deprotection solvents are pre-heated to the target temperature before being delivered to the reaction vessel.[14]
-
Deprotection: Perform the Fmoc-deprotection step at the target temperature (e.g., 85°C) for a reduced time (e.g., 2.5 minutes).[12]
-
Washes: Perform standard DMF washes.
-
Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to the target temperature (e.g., 85°C) and maintain for a reduced coupling time (e.g., 10 minutes).[12]
-
Monitoring: Monitor for potential side reactions, especially racemization of sensitive residues if performing a new high-temperature protocol.
Incorporating Structure-Disrupting Elements
For persistently difficult sequences, the most effective strategy is to proactively modify the peptide backbone to prevent aggregation.
-
What they are: Reversibly protected dipeptides derived from Ser, Thr, or Cys that mimic the structure of proline.[1][7][15] They are incorporated as a dipeptide unit (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[15]
-
How they work: The proline-like ring structure induces a "kink" in the peptide backbone, favoring a cis-amide bond.[1] This kink disrupts the interchain hydrogen bonding required for β-sheet formation, thereby enhancing solvation and improving coupling efficiency.[15] The native sequence is restored during the final TFA cleavage.
-
When to use them: In long peptides or those lacking natural proline residues, especially sequences containing Ser, Thr, or Cys. Inserting a pseudoproline every 6-8 residues can be a highly effective strategy.
Protocol: Manual Coupling of a Pseudoproline Dipeptide
-
Preparation: Dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent like HATU (5 eq.) in a minimal volume of DMF or NMP.[3]
-
Activation: Add DIPEA (10 eq.) to the solution and mix thoroughly.[3]
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[3]
-
Confirmation: Check for completeness of the coupling using a colorimetric test (e.g., TNBS test, as the Kaiser test gives a false negative for the secondary amine of the pseudoproline).[3] If the reaction is incomplete, extend the coupling time or repeat the step with fresh reagents.[3]
Optimizing the Solid Support (Resin)
The choice of resin is fundamental to preventing solubility issues.
-
Loading Capacity: Use a resin with a lower substitution (loading) level for long or difficult peptides. This increases the distance between peptide chains, reducing the chance of intermolecular interaction.
-
Polymer Backbone: While standard polystyrene (PS) resins are common, they are hydrophobic.[4][16] For aggregation-prone sequences, consider using more polar, flexible resins that improve solvation of the peptide chain.
-
PEG-based resins (e.g., TentaGel, NovaSyn® TG): These resins consist of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core. They have excellent swelling properties in a range of solvents and can improve synthetic outcomes for difficult sequences.[17]
-
ChemMatrix®: This is a resin composed entirely of PEG, making it highly polar and an excellent choice for synthesizing hydrophobic and aggregating peptides.[17]
-
| Resin Type | Composition | Key Advantage | Best For |
| Polystyrene (PS) | Styrene cross-linked with DVB | Cost-effective, good mechanical stability | Routine synthesis, small-to-medium peptides[4] |
| PEG-PS (TentaGel) | PEG grafted onto a PS core | Excellent swelling, improved solvation | Difficult or long sequences |
| ChemMatrix® | 100% cross-linked PEG | Highly polar, superior solvation in aqueous/organic media | Very hydrophobic or aggregation-prone peptides[17] |
Table 2: Comparison of Common Resin Types for SPPS.
References
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. csbio.com [csbio.com]
- 15. chempep.com [chempep.com]
- 16. biosynth.com [biosynth.com]
- 17. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
Technical Support Center: Minimizing Diketopiperazine Formation in Boc-SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize diketopiperazine (DKP) formation during Boc-Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?
A1: Diketopiperazine formation is an intramolecular side reaction that occurs in solid-phase peptide synthesis, leading to the cleavage of a dipeptide from the N-terminus of the growing peptide chain in the form of a cyclic dipeptide (a 2,5-diketopiperazine). This results in a truncated peptide sequence and a lower yield of the desired full-length peptide. While generally less pronounced in Boc-SPPS compared to Fmoc-SPPS due to the protonated state of the N-terminal amine after deprotection, it can still be a significant issue, especially with certain peptide sequences.[1][2]
Q2: Which peptide sequences are most susceptible to DKP formation in Boc-SPPS?
A2: Peptide sequences containing proline (Pro) at the second position from the N-terminus are particularly prone to DKP formation. The unique cyclic structure of proline favors the necessary cis-amide bond conformation for the intramolecular cyclization to occur. Other sequences that are susceptible, though generally to a lesser extent, include those with glycine (B1666218) (Gly) or other N-alkyl amino acids at the second position. The risk is highest when coupling the third amino acid to a dipeptidyl-resin.[3]
Q3: What are the main factors that promote DKP formation in Boc-SPPS?
A3: Several factors can promote DKP formation:
-
Peptide Sequence: As mentioned, sequences with Proline or Glycine at the N-terminal end are highly susceptible.
-
Neutralization Step: A separate neutralization step after Boc deprotection creates a free N-terminal amine, which is nucleophilic and can initiate the attack on the ester linkage to the resin. The longer the time between neutralization and coupling, the higher the risk of DKP formation.
-
Temperature: Higher temperatures can accelerate the rate of the intramolecular cyclization reaction.[3]
-
Solvent: While less studied in Boc-SPPS compared to Fmoc-SPPS, the choice of solvent can influence the conformation of the peptide-resin and the rate of DKP formation. In Fmoc-SPPS, solvents like DMSO have been shown to accelerate this side reaction.[3]
Q4: How can I detect and quantify DKP formation in my synthesis?
A4: DKP byproducts can be detected and quantified using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for analyzing the purity of the crude peptide after cleavage from the resin. DKP byproducts will appear as separate peaks from the desired peptide. The identity of the peaks can be confirmed by mass spectrometry.[4][5][6][7]
-
Mass Spectrometry (MS): Can be used to identify the mass of the DKP byproduct and the truncated peptide sequence, confirming the occurrence of the side reaction.[2][5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low yield of full-length peptide and presence of a major byproduct corresponding to the truncated peptide. | High level of diketopiperazine formation. | Implement an in situ neutralization protocol during the coupling step.[8][9][10] Consider using a coupling reagent known to be effective with this protocol, such as HBTU or BOP.[3][11] |
| Synthesis of a Proline-containing peptide is problematic, with significant peptide loss after the second amino acid. | The dipeptidyl-resin is highly prone to DKP formation. | Utilize an in situ neutralization protocol. Couple the third amino acid at a lower temperature if possible. If the problem persists, consider synthesizing the problematic dipeptide separately and coupling it as a fragment to the resin-bound peptide. |
| Increased levels of truncation byproducts when synthesis is scaled up or delayed. | Extended time between Boc deprotection and coupling, allowing for DKP formation to occur on the neutralized peptide-resin. | Strictly adhere to an in situ neutralization protocol where the neutralization and coupling occur simultaneously, minimizing the time the free N-terminal amine is available for cyclization.[8][9][10] |
Experimental Protocols
Protocol 1: In Situ Neutralization Coupling with HBTU/DIEA
This protocol is highly effective at minimizing diketopiperazine formation by combining the neutralization and coupling steps.
Materials:
-
Boc-protected amino acid (4 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)
-
DIEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Peptide-resin (1 equivalent)
Procedure:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid and HBTU in DMF.
-
Add the dissolved amino acid/HBTU mixture to the deprotected peptide-resin.
-
Immediately add DIEA to the reaction vessel.
-
Agitate the mixture at room temperature for 10-60 minutes. The progress of the coupling can be monitored by the Kaiser test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: Analytical RP-HPLC for DKP Quantification
This is a general protocol for analyzing the crude peptide product to quantify DKP formation.
Materials:
-
Crude peptide sample (cleaved from resin and lyophilized)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude peptide in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the peptide and the DKP.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the full-length peptide and the DKP byproduct.
-
Calculate the percentage of DKP formation relative to the total peptide content.
-
Quantitative Data
While extensive quantitative comparisons of coupling reagents for DKP prevention in Boc-SPPS are less common in recent literature compared to Fmoc-SPPS, the effectiveness of in situ neutralization is well-established. The following table provides a conceptual comparison based on established principles.
| Coupling Protocol | Description | Relative DKP Formation Risk | Key Advantage |
| Standard Protocol (Separate Neutralization) | Boc deprotection followed by a distinct neutralization step with a base like DIEA, then washing, and finally coupling. | High | Simpler to perform for non-problematic sequences. |
| In Situ Neutralization (e.g., HBTU/DIEA) | Boc deprotection followed by the simultaneous addition of the activated amino acid and a hindered base (DIEA).[8][9][10] | Low | Significantly reduces the time the N-terminal amine is free, thus minimizing DKP formation.[8][9][10] |
| In Situ Neutralization (e.g., BOP/DIEA) | Similar to the HBTU protocol, but using BOP as the coupling reagent. | Low | BOP is a highly efficient coupling reagent, though it generates a carcinogenic byproduct (HMPA).[3][12] |
Visualizations
Mechanism of Diketopiperazine Formation
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield in Boc-SPPS.
References
- 1. chempep.com [chempep.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. almacgroup.com [almacgroup.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: HF Cleavage of Peptides from Resin
This guide provides troubleshooting advice and detailed protocols for the hydrogen fluoride (B91410) (HF) cleavage of peptides synthesized on a solid support.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for incomplete cleavage of my peptide from the resin?
A1: Incomplete cleavage is a frequent issue that can often be attributed to several factors:
-
Insufficient Reaction Time: Certain protecting groups, particularly Arg(Tos) and Cys(Meb), are more resistant to cleavage and may require extended reaction times.[1][2] Standard cleavage times are typically 45-60 minutes, but for resistant residues, this may need to be increased to up to 2 hours.[2][3][4]
-
Low Reaction Temperature: While lower temperatures (-5 to 0°C) are used to minimize side reactions, temperatures below -5°C can significantly slow down the cleavage of more stable protecting groups.[1][2]
-
Inadequate HF Volume: An insufficient volume of liquid HF relative to the amount of peptide-resin can lead to incomplete reaction. A general guideline is to use 10 mL of HF per gram of resin.[1]
-
Poor Resin Swelling: If the resin is not properly swollen, the HF may not be able to efficiently access all the cleavage sites. Ensure the resin is adequately prepared before cleavage.
Q2: My peptide contains sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). What precautions should I take during HF cleavage?
A2: Peptides with nucleophilic side chains are susceptible to side reactions from carbocations generated during cleavage.[2][5] The use of a "scavenger" cocktail is crucial to prevent these side reactions.
-
Tryptophan: The indole (B1671886) side chain of Trp can be alkylated. Anisole is a commonly used scavenger to prevent this.[4] If the Trp is protected with a formyl group (For), this group needs to be removed either before cleavage or by including a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail.[2]
-
Methionine: The thioether side chain of Met can be alkylated. Dimethyl sulfide (B99878) (DMS) is often added to the scavenger cocktail to protect methionine.[2]
-
Cysteine: The sulfhydryl group of Cys can be alkylated. p-cresol (B1678582) and p-thiocresol are commonly used scavengers for Cys-containing peptides.[2]
Q3: What is the difference between a "standard" and a "low-high" HF cleavage procedure?
A3: The "low-high" HF cleavage is a two-step procedure designed to minimize side reactions for peptides containing sensitive residues.[2][3]
-
Low-HF Step: This step uses a low concentration of HF in a high concentration of scavengers (typically DMS). This promotes an SN2 mechanism for deprotection, which avoids the generation of carbocations and thus reduces alkylation side reactions.[4] This step removes most side-chain protecting groups.
-
High-HF Step: Following the low-HF step, a standard "high" concentration of HF is used to cleave the more resistant protecting groups and the peptide from the resin.[2]
Q4: My crude peptide shows multiple peaks on HPLC analysis after cleavage. What could be the cause?
A4: Multiple peaks in the crude product can arise from several sources:
-
Incomplete Deprotection: Some peptide chains may still have protecting groups attached, leading to different species.
-
Side Reactions: Alkylation, oxidation, or other modifications of amino acid side chains can create a heterogeneous mixture.
-
Aspartimide Formation: Peptides containing Asp residues, especially Asp-Gly or Asp-Ser sequences, can form a stable five-membered ring (aspartimide), which can then open to form a mixture of α- and β-aspartyl peptides.[4] Lowering the reaction temperature can help minimize this.[2]
-
Deletion Sequences: Errors during solid-phase synthesis can lead to peptides with missing amino acids.
Q5: How can I improve the precipitation of my peptide after cleavage?
A5: After cleavage and evaporation of HF, the peptide is typically precipitated with cold diethyl ether. If you are experiencing poor precipitation:
-
Ensure Complete HF Removal: Residual HF can interfere with precipitation. Ensure the HF is thoroughly evaporated.
-
Use Sufficiently Cold Ether: The ether should be pre-chilled to 0°C or below.
-
Increase Precipitation Time: For some peptides, precipitation may be slow. Storing the ether suspension at 4°C overnight can improve the yield of the precipitate.[3]
-
Lyophilization: If precipitation is challenging, residual scavengers can sometimes be removed by lyophilization, although this may not be suitable for all scavengers.[2]
Quantitative Data on HF Cleavage Parameters
The following tables summarize the impact of key parameters on the efficiency and outcome of HF cleavage. The values presented are representative and intended to illustrate trends. Actual results will vary depending on the specific peptide sequence and resin.
Table 1: Effect of Reaction Time on Cleavage of Peptides with Resistant Residues
| Peptide Sequence containing Arg(Tos) | Reaction Time (minutes) at 0°C | Estimated Cleavage Efficiency (%) | Purity of Crude Peptide (%) |
| H-Gly-Arg(Tos)-Phe-Ala-NH-Resin | 30 | 75 | 80 |
| H-Gly-Arg(Tos)-Phe-Ala-NH-Resin | 60 | 95 | 85 |
| H-Gly-Arg(Tos)-Phe-Ala-NH-Resin | 90 | >98 | 85 |
| H-Gly-Arg(Tos)-Phe-Ala-NH-Resin | 120 | >99 | 83 (potential for increased side products) |
Table 2: Comparison of Scavenger Cocktails for a Trp-containing Peptide
| Peptide Sequence | Scavenger Cocktail (v/v) | Estimated Yield of Correct Peptide (%) | Estimated Percentage of Alkylated Byproduct (%) |
| H-Trp-Ala-Gly-NH-Resin | 90% HF / 10% Anisole | 90 | < 5 |
| H-Trp-Ala-Gly-NH-Resin | 90% HF (No Scavenger) | 50 | > 40 |
| H-Trp(For)-Ala-Gly-NH-Resin | 90% HF / 5% Anisole / 5% 1,2-Ethanedithiol | 92 | < 3 (Formyl group removed) |
| H-Trp(For)-Ala-Gly-NH-Resin | 90% HF / 10% Anisole | 10 | > 80 (Formyl group remains, significant side products) |
Table 3: Influence of Temperature on Aspartimide Formation in an Asp-Gly Containing Peptide
| Peptide Sequence | Cleavage Temperature (°C) | Estimated Percentage of Desired Peptide (%) | Estimated Percentage of Aspartimide-related Products (%) |
| H-Val-Asp-Gly-Ile-NH-Resin | 5 | 85 | 15 |
| H-Val-Asp-Gly-Ile-NH-Resin | 0 | 92 | 8 |
| H-Val-Asp-Gly-Ile-NH-Resin | -5 | 96 | 4 |
Detailed Experimental Protocols
Standard HF Cleavage Protocol
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.
-
Preparation:
-
Place the dried peptide-resin (typically 0.1-1.0 g) and a Teflon-coated magnetic stir bar into a Kel-F reaction vessel.
-
Add the appropriate scavenger cocktail. A common general-purpose scavenger is anisole, used at a ratio of 1 mL per gram of resin.[2]
-
Securely cap the reaction vessel and attach it to the HF apparatus.
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Carefully distill the required amount of liquid HF into the reaction vessel (approximately 10 mL per gram of resin).[1] The distillation is driven by a temperature gradient between the HF cylinder and the cooled reaction vessel.
-
-
Cleavage Reaction:
-
Once the desired volume of HF has been collected, close the valve from the HF cylinder.
-
Transfer the reaction vessel to an ice-water bath to maintain the temperature between 0°C and 5°C.
-
Stir the slurry for 45-60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended up to 2 hours.[2][3][4]
-
-
HF Evaporation:
-
After the reaction is complete, evaporate the HF under a vacuum. This must be done carefully to prevent bumping of the resin. The HF vapor should be passed through a calcium oxide trap for neutralization.
-
-
Peptide Precipitation and Washing:
-
Once the HF is removed, add cold diethyl ether to the reaction vessel to precipitate the peptide.
-
Transfer the slurry to a fritted glass funnel and filter.
-
Wash the precipitated peptide and resin several times with cold diethyl ether to remove the scavengers and organic byproducts.[2]
-
-
Peptide Extraction:
-
Extract the peptide from the resin by washing with a suitable solvent, such as 20% aqueous acetic acid.[2]
-
Collect the filtrate containing the peptide.
-
-
Lyophilization:
-
Freeze-dry the aqueous solution to obtain the crude peptide as a fluffy powder.
-
Low-High HF Cleavage Protocol
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, and Trp.
-
Low-HF Step:
-
Place the peptide-resin and a stir bar in the reaction vessel.
-
Add a scavenger mixture rich in dimethyl sulfide (DMS). A typical ratio is 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin.[2]
-
Cool the vessel and distill a low amount of HF (approximately 2.5 mL per gram of resin).[2]
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
-
Wash the resin with diethyl ether or ethyl acetate (B1210297) to remove scavengers.
-
-
High-HF Step:
-
Return the resin to the reaction vessel.
-
Add a fresh scavenger (e.g., 1 mL of p-cresol per gram of resin).
-
Perform a standard high-HF cleavage as described in the "Standard HF Cleavage Protocol" (steps 2-7).
-
Visualizations
Caption: Troubleshooting workflow for HF cleavage of peptides.
Caption: General experimental workflow for HF cleavage.
References
Validation & Comparative
A Head-to-Head Comparison of Boc-O-benzyl-L-threonine and Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex sequences. This guide provides an objective comparison between two commonly used protected threonine derivatives: Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) and Fmoc-Thr(tBu)-OH. This comparison is framed within the broader context of the two dominant strategies in solid-phase peptide synthesis (SPPS): the Boc/Bzl and Fmoc/tBu approaches.
At a Glance: Key Differences in Strategy
The fundamental distinction between using Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH lies in the orthogonal protection schemes they are part of. The tert-butyloxycarbonyl (Boc) strategy relies on acid-labile protecting groups, while the 9-fluorenylmethoxycarbonyl (Fmoc) strategy employs a base-labile Nα-protecting group and acid-labile side-chain protection.[1][2] This core difference dictates the reagents and conditions used throughout the synthesis, impacting everything from resin choice to the final cleavage and deprotection steps.[3]
| Feature | Boc-Thr(Bzl)-OH (Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (Fmoc/tBu Strategy) |
| Nα-Protection | Acid-labile (e.g., TFA) | Base-labile (e.g., piperidine) |
| Side-Chain Protection (Threonine) | Benzyl ether (Bzl) | tert-Butyl ether (tBu) |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Cleavage Cocktail | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/scavengers) |
| Orthogonality | Partial (graded acid lability) | Fully orthogonal |
| Automation | Less common for modern synthesizers | Standard for automated synthesizers |
| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware |
Performance and Purity: A Comparative Overview
Generally, the Fmoc/tBu strategy has become the more popular choice for routine peptide synthesis due to its milder deprotection conditions and amenability to automation.[] However, the Boc/Bzl strategy can offer advantages for complex or aggregation-prone sequences.[5]
Table 1: Representative Performance Comparison of Boc/Bzl and Fmoc/tBu SPPS
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference |
| Crude Peptide Purity (Model Peptides) | Often lower due to harsh final cleavage | Generally higher due to milder conditions | [6] |
| Overall Yield (Simultaneous Multiple Synthesis) | Can be higher and more reliable under "average" conditions | Can be lower on average for multiple peptides | [7] |
| Coupling Efficiency | High, especially with in situ neutralization | High with modern coupling reagents (e.g., HBTU, HATU) | [] |
| Aggregation Tendency | Less prone due to protonated N-terminus after deprotection | More prone as the peptide-resin is neutral | [5] |
Potential Side Reactions
Both strategies are associated with potential side reactions, particularly concerning threonine residues.
For Boc-Thr(Bzl)-OH:
-
N-O Acyl Shift: Under the strong acidic conditions of the final cleavage (e.g., HF), peptides containing serine or threonine can undergo an N-O acyl shift, where the peptide bond migrates from the alpha-amino group to the side-chain hydroxyl group. This side reaction is often reversible upon treatment with a mild base.
For Fmoc-Thr(tBu)-OH:
-
β-Elimination: Although less common for threonine compared to other amino acids, base-catalyzed β-elimination of the side-chain protecting group can occur during the piperidine-mediated Fmoc deprotection, leading to the formation of dehydroamino acid residues.
-
Racemization: The use of certain bases, such as diisopropylethylamine (DIEA), during the coupling of Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH has been shown to potentially induce racemization.[8]
Experimental Protocols
Below are generalized protocols for the key steps involving Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH in manual SPPS.
Boc-SPPS Protocol with Boc-Thr(Bzl)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Nα-Boc Deprotection:
-
Treat the resin-bound peptide with a 50% solution of trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Follow with a 30-minute treatment with 50% TFA in DCM.
-
Wash the resin with DCM, isopropanol, and then again with DCM.
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
Dissolve Boc-Thr(Bzl)-OH (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Fmoc-SPPS Protocol with Fmoc-Thr(tBu)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink amide resin) in DMF for 30-60 minutes.
-
Nα-Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for Boc and Fmoc solid-phase peptide synthesis, highlighting the key differences in the deprotection and cleavage steps.
Caption: Boc-SPPS Workflow Diagram.
Caption: Fmoc-SPPS Workflow Diagram.
Conclusion
The choice between Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is intrinsically linked to the overarching decision between the Boc/Bzl and Fmoc/tBu SPPS strategies. For routine synthesis, particularly in automated platforms, the milder conditions and orthogonality of the Fmoc/tBu strategy make Fmoc-Thr(tBu)-OH the preferred choice for many researchers. However, for complex, lengthy, or aggregation-prone peptides, the Boc/Bzl strategy with Boc-Thr(Bzl)-OH may offer a more robust solution, provided the necessary equipment and safety precautions for handling strong acids like HF are in place. Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, available instrumentation, and the researcher's expertise.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. 5z.com [5z.com]
- 8. chempep.com [chempep.com]
A Comparative Guide to the Chemical Stability of Benzyl and Tert-Butyl Ether Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that profoundly influences the efficiency and success of a synthetic strategy. Among the plethora of options, benzyl (B1604629) (Bn) and tert-butyl (t-Bu) ethers are two of the most commonly employed protecting groups. Their distinct stability profiles under various chemical environments dictate their suitability for specific synthetic transformations. This guide provides an objective comparison of the chemical stability of benzyl and tert-butyl ethers, supported by experimental data and detailed protocols, to facilitate an informed choice in complex synthetic endeavors.
General Stability Profile
Benzyl ethers are renowned for their broad stability under both acidic and basic conditions, making them a robust choice for protecting alcohols through a variety of reaction sequences.[1][2] In stark contrast, tert-butyl ethers exhibit exceptional stability in basic and nucleophilic environments but are characteristically labile to acidic conditions.[3][4] This orthogonal relationship is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group in the presence of the other.
Quantitative Stability Data
While much of the stability data in the literature is qualitative, studies on the hydrolysis of tert-butyl ethers provide valuable quantitative insights into their acid lability. For instance, the acid-catalyzed hydrolysis of methyl tert-butyl ether (MTBE), a close analog of a tert-butyl protected alcohol, has been shown to be a first-order reaction with respect to the ether and hydronium ion concentrations.[5][6] The second-order rate constant for this hydrolysis is approximately 0.9 x 10⁻² M⁻¹ h⁻¹ at 26°C.[5][6]
Conversely, benzyl ethers are generally stable to a wide range of acidic conditions, and their cleavage typically requires harsh conditions such as strong acids at elevated temperatures or reductive/oxidative methods.[7][8]
The following tables summarize the stability of benzyl and tert-butyl ethers under various reaction conditions.
Table 1: Stability of Benzyl Ether Protecting Group
| Condition | Reagents | Stability |
| Acidic | Acetic acid, HCl (catalytic) | Generally Stable |
| Strong Lewis acids (e.g., BBr₃) | Labile | |
| Basic | NaOH, NaH, Grignard reagents | Stable |
| Reductive | H₂, Pd/C | Labile |
| Na, NH₃ (Birch reduction) | Labile | |
| Oxidative | DDQ, Ozone | Labile |
Table 2: Stability of Tert-Butyl Ether Protecting Group
| Condition | Reagents | Stability |
| Acidic | Trifluoroacetic acid (TFA), ZnBr₂, H₃PO₄ | Labile |
| Basic | NaOH, NaH, Grignard reagents | Stable |
| Reductive | H₂, Pd/C | Stable |
| Oxidative | Most common oxidants | Stable |
Deprotection Mechanisms and Workflows
The divergent deprotection pathways for benzyl and tert-butyl ethers are fundamental to their strategic application in synthesis.
Benzyl Ether Deprotection
The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis.[9][10] This method involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
The mechanism of hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the deprotected alcohol and toluene.
Tert-Butyl Ether Deprotection
Tert-butyl ethers are readily cleaved under acidic conditions via an Sₙ1 mechanism.[11] The reaction is initiated by protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile.
The mechanism involves the formation of a stable tertiary carbocation, which is a key feature of this deprotection strategy.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.
-
Purify the product by column chromatography if necessary.[10]
Protocol 2: Acid-Catalyzed Deprotection of a Tert-Butyl Ether
Materials:
-
Tert-butyl-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the tert-butyl-protected alcohol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Continue stirring at 0°C or allow the reaction to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by column chromatography to remove any byproducts.[10]
Conclusion
The choice between benzyl and tert-butyl ether protecting groups is a strategic decision guided by the planned synthetic route. Benzyl ethers offer robust protection under a wide range of conditions, with deprotection typically reserved for later stages of a synthesis via hydrogenolysis. In contrast, the acid lability of tert-butyl ethers makes them ideal for syntheses where mild, acidic deprotection is required, often in the presence of functional groups that are sensitive to reductive cleavage. Their orthogonal nature provides chemists with the flexibility to selectively unmask hydroxyl groups, a critical capability in the construction of complex molecular architectures. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, is essential for the rational design and successful execution of multi-step organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Ethers [organic-chemistry.org]
- 4. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing O-benzyl-threonine
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the presence of protecting groups such as O-benzyl-threonine can introduce both opportunities and challenges. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of these modified peptides, supported by experimental data and detailed protocols. We will explore the nuances of fragmentation behavior, potential side reactions, and alternative analytical strategies, offering a clear roadmap for robust and reliable characterization.
The O-benzyl group is a commonly employed protecting group for the hydroxyl functionality of threonine during solid-phase peptide synthesis (SPPS). Its removal is typically achieved under strong acidic conditions. However, incomplete deprotection or the need to analyze protected peptide intermediates necessitates analytical methods capable of handling this modification. Mass spectrometry (MS) stands as a cornerstone technique for peptide analysis due to its sensitivity and ability to provide detailed structural information.[1] This guide will delve into the specific considerations for analyzing peptides containing O-benzyl-threonine using various MS techniques.
Unraveling Fragmentation: O-benzyl-threonine in the Mass Spectrometer
The fragmentation pattern of a peptide in a mass spectrometer provides a fingerprint that allows for sequence confirmation and localization of modifications. The two most prevalent fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): A Tale of Neutral Losses
In CID, peptides are fragmented by collisions with an inert gas. For peptides containing unmodified threonine, a characteristic neutral loss of acetaldehyde (B116499) (CH₃CHO, 44 Da) from the side chain is a well-documented phenomenon.[2][3] This occurs through a charge-remote fragmentation pathway.[2]
While specific MS/MS data for O-benzyl-threonine is not extensively published, we can infer its likely behavior based on the fragmentation of other protected amino acids. A primary fragmentation pathway for the O-benzyl-threonine side chain under CID is the facile cleavage of the benzyl (B1604629) group. This would result in a prominent neutral loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da). The observation of a neutral loss of the benzyl moiety has been reported for benzyl-aminated lysine (B10760008) residues.[4] This dominant neutral loss can sometimes suppress the backbone fragmentation, making complete sequence analysis challenging.
Inferred CID Fragmentation of O-benzyl-threonine:
| Precursor Ion | Major Fragmentation Pathways | Expected Neutral Losses | Impact on Sequencing |
| Peptide-[Thr(OBzl)]-H⁺ | Cleavage of the benzyl group | 91 Da (C₇H₇•) or 92 Da (C₇H₈) | Can suppress b- and y-ion series, potentially hindering full sequence confirmation. |
| Backbone fragmentation (b- and y-ions) | - | Provides sequence information. | |
| Neutral loss of acetaldehyde (from the remaining threonine core after benzyl loss) | 44 Da | May be observed from fragment ions that have lost the benzyl group. |
It is important to note that the high lability of the benzyl group under CID conditions can be both an advantage and a disadvantage. While it provides a diagnostic marker for the presence of the modification, it can also lead to an underestimation of the extent of modification if the analysis relies solely on backbone fragment ions.
Electron Transfer Dissociation (ETD): Preserving the Intact Modification
ETD is a "softer" fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion.[5][6] This method is particularly advantageous for the analysis of peptides with labile post-translational modifications, as it tends to preserve these modifications on the fragment ions.[6][7]
For peptides containing O-benzyl-threonine, ETD is expected to predominantly induce cleavage of the peptide backbone, generating c- and z-type fragment ions, while leaving the O-benzyl group intact on the threonine side chain. This allows for unambiguous localization of the modification within the peptide sequence.
Expected ETD Fragmentation of O-benzyl-threonine:
| Precursor Ion | Major Fragmentation Pathways | Expected Fragment Ions | Impact on Sequencing |
| Peptide-[Thr(OBzl)]-Hⁿ⁺ (n≥2) | Backbone fragmentation | c- and z-ions with intact O-benzyl-threonine | Allows for precise localization of the modification and provides extensive sequence coverage. |
| Neutral loss of the benzyl group | Less prominent compared to CID | - |
The complementary nature of CID and ETD makes a combined approach highly valuable for the comprehensive analysis of peptides with O-benzyl-threonine.
Experimental Protocols
Mass Spectrometry Analysis
Sample Preparation: Lyophilized peptides are reconstituted in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL. For infusion experiments, the sample is further diluted to 10-50 pmol/µL in the same solvent.
Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer or a Q-TOF mass spectrometer equipped with both CID and ETD capabilities is recommended.
CID Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Resolution: 60,000.
-
MS/MS (CID): The precursor ion of interest is isolated and fragmented using a normalized collision energy of 25-35%. The fragment ions are detected in the ion trap or Orbitrap.
ETD Analysis:
-
Ionization Mode: Positive ESI.
-
MS1 Resolution: 60,000.
-
MS/MS (ETD): The precursor ion (charge state ≥ 2+) is isolated and subjected to ETD for a reaction time of 50-100 ms. The fragment ions are detected in the ion trap or Orbitrap.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of peptides containing O-benzyl-threonine.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for peptide purification and analysis. The presence of the hydrophobic benzyl group on the threonine residue will significantly increase the retention time of the peptide on a C18 column compared to its unprotected counterpart. This change in retention behavior can be used to monitor the progress of deprotection reactions and to isolate the protected peptide.[8][9]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about peptides in solution.[10] For peptides containing O-benzyl-threonine, characteristic signals for the benzyl group protons in the aromatic region (around 7.3 ppm) of the ¹H NMR spectrum can confirm its presence. Two-dimensional NMR experiments, such as TOCSY and NOESY, can be used to assign all proton resonances and to determine the three-dimensional structure of the peptide, including the conformation of the O-benzyl-threonine residue.
Potential Side Reactions and Considerations
During peptide synthesis and analysis, several side reactions can occur. In the context of O-benzyl-threonine analysis by mass spectrometry, it is crucial to be aware of potential in-source fragmentation or gas-phase rearrangements. The lability of the benzyl group means that even with soft ionization techniques, some degree of fragmentation in the ion source might be observed. Furthermore, acid-catalyzed N-to-O acyl shifts can occur in peptides containing serine or threonine residues, although this is more of a concern during synthesis and cleavage from the resin.[11]
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key differences in fragmentation, the following diagrams are provided.
Conclusion
The analysis of peptides containing O-benzyl-threonine requires a tailored analytical approach. While CID can provide some sequence information, the dominant neutral loss of the benzyl group can complicate complete characterization. ETD, on the other hand, excels at preserving this labile modification, enabling confident localization and comprehensive sequence analysis. The combination of both fragmentation techniques, alongside complementary methods like HPLC and NMR, provides a powerful toolkit for researchers in drug development and proteomics. By understanding the distinct fragmentation behaviors and potential pitfalls, scientists can navigate the analytical challenges and gain unambiguous insights into the structure and purity of these important molecules.
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic neutral loss of CH3CHO from Thr-containing sodium-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simons.hec.utah.edu [simons.hec.utah.edu]
- 6. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cires1.colorado.edu [cires1.colorado.edu]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. peptide.com [peptide.com]
A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of Boc-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis and drug development. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), a key building block in the synthesis of complex peptides. This document outlines direct and indirect chiral HPLC approaches, alongside alternative techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Chiral HPLC Methods
The enantiomeric separation of Boc-Thr(Bzl)-OH can be achieved through both direct and indirect chiral HPLC methods. Direct methods utilize chiral stationary phases (CSPs) to differentiate between enantiomers, while indirect methods involve the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the direct chiral separation of N-blocked amino acids.[1] These columns offer multimodal capabilities, allowing for separation under reversed-phase, polar organic, and normal-phase conditions.[1] For Boc-amino acids, the reversed-phase mode is often the most viable choice.[1] Polysaccharide-based CSPs also demonstrate broad applicability in the enantioseparation of a wide range of chiral compounds.
An alternative to direct analysis is an indirect approach, where the protecting groups of Boc-Thr(Bzl)-OH are removed, and the resulting amino acid is derivatized with a chiral agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers can then be separated on a conventional reversed-phase column, such as an ODS-Hypersil column.
The following table summarizes the performance of these representative HPLC methods:
| Parameter | Direct Chiral HPLC (Representative) | Indirect Chiral HPLC |
| Chiral Stationary Phase | CHIROBIOTIC R (Ristocetin A) | Not Applicable (Achiral C18 Column) |
| Analyte | Boc-D/L-Thr(Bzl)-OH | Diastereomers of Thr(Bzl)-OH derivatized with Marfey's Reagent |
| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 7.0 (20:80, v/v) | Methanol / 0.02 M Sodium Acetate, pH 4.0 |
| Retention Time (k') L-enantiomer | ~1.26 | 3.25 |
| Retention Time (k') D-enantiomer | - | 6.6 |
| Resolution (Rs) | ~0.8 | 2.3 |
| Separation Factor (α) | - | 2.03 |
| Advantages | Direct analysis, simpler sample preparation | Utilizes standard achiral columns, potentially higher separation factors |
| Disadvantages | Requires specialized and more expensive chiral columns | Requires additional deprotection and derivatization steps, potential for racemization during sample preparation |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below to facilitate their application.
Direct Chiral HPLC Method (Representative Protocol for a Close Analog)
This protocol is based on the separation of the structurally similar N-(tert-Butoxycarbonyl)-O-benzyl-serine.
-
Column: CHIROBIOTIC R, 250 x 4.6 mm
-
Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 7.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Temperature: 25°C
-
Sample Preparation: Dissolve Boc-Thr(Bzl)-OH in the mobile phase to a concentration of 1 mg/mL.
Indirect Chiral HPLC Method
This protocol involves the deprotection of Boc-Thr(Bzl)-OH followed by derivatization.
1. Deprotection:
-
Treat the Boc-Thr(Bzl)-OH sample with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc group.
-
Evaporate the solvent and TFA under a stream of nitrogen.
2. Derivatization with Marfey's Reagent:
-
Dissolve the deprotected Thr(Bzl)-OH in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Add a solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
3. HPLC Analysis:
-
Column: ODS-Hypersil (C18), 5 µm
-
Mobile Phase: A suitable gradient of Methanol and 0.02 M Sodium Acetate, pH 4.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
-
Temperature: 25°C
Alternative Analytical Techniques
Beyond conventional HPLC, other techniques can be employed for the enantiomeric purity assessment of Boc-Thr(Bzl)-OH.
| Technique | Principle | Advantages | Disadvantages |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to HPLC-UV, potential for issues with reproducibility of migration times. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase. | Fast separations, reduced solvent consumption, compatible with a wide range of detectors. | Requires specialized instrumentation, method development can be complex. |
Experimental Workflow for Chiral HPLC Analysis
The general workflow for determining the enantiomeric purity of Boc-Thr(Bzl)-OH using chiral HPLC is depicted below.
Caption: Workflow for direct chiral HPLC analysis of Boc-Thr(Bzl)-OH.
This guide provides a foundational understanding of the analytical strategies available for assessing the enantiomeric purity of Boc-Thr(Bzl)-OH. The selection of the most appropriate method will depend on the specific requirements of the analysis, including available instrumentation, desired sensitivity, and sample throughput.
References
Unveiling the Molecular Signature: A Comparative Guide to the Characterization of N-Boc-O-benzyl-L-threonine
For researchers, scientists, and professionals in drug development, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis and subsequent therapeutic applications. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and alternative analytical techniques for the characterization of N-Boc-O-benzyl-L-threonine, a key building block in many synthetic peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for confirming the identity and purity of N-Boc-O-benzyl-L-threonine.
¹H and ¹³C NMR Spectral Analysis of N-Boc-O-benzyl-L-threonine
The definitive NMR-based characterization of N-Boc-O-benzyl-L-threonine dissolved in deuterated chloroform (B151607) (CDCl₃) reveals a distinct set of signals corresponding to its unique molecular structure.
| ¹H NMR Data (CDCl₃) | ||||
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~5.34 | d | 9.2 | 1H |
| Phenyl (C₆H₅) | 7.26-7.39 | m | - | 5H |
| CH₂ (benzyl) | 4.56, 4.42 | ABq | 11.6 | 2H |
| α-CH | ~4.37 | dd | 9.2, 2.0 | 1H |
| β-CH | ~4.18 | m | - | 1H |
| Boc (C(CH₃)₃) | 1.46 | s | - | 9H |
| γ-CH₃ | 1.26 | d | 6.4 | 3H |
| ¹³C NMR Data (CDCl₃) | |
| Assignment | Chemical Shift (ppm) |
| C=O (Carboxyl) | ~174 |
| C=O (Boc) | ~156 |
| Phenyl (quaternary) | ~138 |
| Phenyl (CH) | ~128.5, ~128.0, ~127.8 |
| C (Boc, quaternary) | ~80.0 |
| β-CH | ~75.0 |
| CH₂ (benzyl) | ~71.0 |
| α-CH | ~59.0 |
| C(CH₃)₃ (Boc) | ~28.3 |
| γ-CH₃ | ~20.0 |
Comparison with Alternative Characterization Methods
While NMR provides unparalleled structural detail, other analytical techniques offer complementary information regarding the purity and identity of N-Boc-O-benzyl-L-threonine. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity, while Mass Spectrometry (MS) confirms the molecular weight.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, proton environment, stereochemistry | Non-destructive, provides unambiguous structural confirmation | Lower sensitivity compared to MS, requires higher sample concentration |
| ¹³C NMR | Carbon skeleton information, presence of functional groups | Complements ¹H NMR for complete structural assignment | Lower sensitivity than ¹H NMR, longer acquisition times |
| HPLC | Purity assessment, quantification | High sensitivity, excellent for separating impurities | Provides limited structural information |
| Mass Spectrometry | Molecular weight determination, fragmentation pattern for structural clues | Extremely high sensitivity, requires minimal sample | Isomeric compounds may not be distinguishable without fragmentation analysis |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of N-Boc-O-benzyl-L-threonine is crucial for accurate characterization.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of N-Boc-O-benzyl-L-threonine.
Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is an effective method for determining the purity of N-Boc-O-benzyl-L-threonine.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of N-Boc-O-benzyl-L-threonine.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Result: A major peak corresponding to N-Boc-O-benzyl-L-threonine, with any impurities appearing as smaller peaks. Purity is calculated based on the relative peak areas.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
ESI-MS Analysis Workflow
Caption: Workflow for ESI-MS analysis of N-Boc-O-benzyl-L-threonine.
Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Solvent: Methanol or acetonitrile.
-
Expected Result: The molecular weight of N-Boc-O-benzyl-L-threonine is 309.36 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 310.4 or the sodium adduct [M+Na]⁺ at m/z 332.4.
Conclusion
The comprehensive characterization of N-Boc-O-benzyl-L-threonine relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation, while HPLC and Mass Spectrometry offer crucial data on purity and molecular weight, respectively. By employing these methods with robust and well-defined protocols, researchers can ensure the quality and integrity of this vital building block for peptide synthesis, ultimately contributing to the successful development of novel therapeutics.
A Comparative Guide to Cleavage Cocktails for Boc/Bzl Deprotection: HF vs. TFMSA
For researchers engaged in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy, the final cleavage and deprotection step is critical for obtaining the desired peptide in high yield and purity. The choice of the cleavage cocktail, a strong acid combined with scavengers, significantly impacts the outcome. Two of the most established and powerful reagents for this purpose are hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA).
This guide provides an objective comparison of HF and TFMSA cleavage cocktails, supported by experimental data, to assist researchers in selecting the optimal method for their specific peptide sequence and laboratory setup.
Overview of HF and TFMSA Cleavage
Both HF and TFMSA are strong acids capable of cleaving most benzyl-based (Bzl) side-chain protecting groups and releasing the peptide from the resin support.[1] The cleavage mechanism primarily proceeds through an SN1 or SN2 pathway, generating carbocations that can lead to undesired side reactions if not effectively trapped by scavengers.[2][3]
Hydrogen Fluoride (HF) is considered the traditional and most versatile reagent for Boc/Bzl deprotection.[1] Its high volatility simplifies the work-up process as it can be removed by evaporation.[4] However, HF is extremely toxic and corrosive, necessitating a specialized, expensive HF-resistant apparatus and stringent safety protocols.[1][5]
Trifluoromethanesulfonic acid (TFMSA) emerged as a safer alternative to HF.[4] It does not require a dedicated apparatus and can be used in standard laboratory glassware.[4][6] A significant drawback of TFMSA is its non-volatility, which complicates the removal of the acid and can lead to the formation of stable salts with the peptide, often requiring additional purification steps.[1]
Performance Comparison: HF vs. TFMSA
The choice between HF and TFMSA often involves a trade-off between operational safety, equipment availability, and the specific requirements of the peptide being synthesized.
| Feature | Hydrogen Fluoride (HF) | Trifluoromethanesulfonic Acid (TFMSA) |
| Cleavage Efficiency | Generally high and effective for a wide range of protecting groups, including Arg(Tos).[4][7] | Effective for most Bzl-based protecting groups, but inefficient for Arg(Tos) and Arg(NO2).[1][7] |
| Reaction Time | Typically 1-2 hours at 0°C for standard cleavage.[5] | Can be longer and is highly dependent on the peptide sequence and resin linkage; can range from 2 to over 15 hours.[8][9] |
| Safety | Extremely toxic and corrosive; requires a specialized apparatus and extensive safety precautions.[1][5] | A strong acid that is also corrosive, but less hazardous than HF and can be handled in standard glassware.[6][10] |
| Work-up | Relatively straightforward due to the volatility of HF, which is removed by evaporation.[4] | More complex as TFMSA is non-volatile; peptides must be precipitated, and salt formation can be an issue.[1] |
| Side Reactions | Prone to causing alkylation of sensitive residues (Trp, Met, Cys, Tyr) if scavengers are not used.[2] Can also lead to aspartimide formation.[7] | Similar potential for alkylation and other side reactions, necessitating the use of scavengers. N- to O-acyl rearrangement of Ser and Thr residues has been reported.[11] |
| Equipment | Requires a dedicated, HF-resistant cleavage apparatus (e.g., made of Teflon and Kel-F).[3] | Can be performed in standard laboratory glassware.[4] |
Experimental Data
The cleavage efficiency of TFMSA is highly dependent on the peptide sequence, the C-terminal amino acid, and the type of resin linker. The following table summarizes data from a time-course study on the TFMSA/TFA cleavage of Angiotensin II (AII) and its [Gly8]-AII analog from different resins.
| Peptide | Resin | Temperature (°C) | Cleavage Time (h) | Cleavage Yield (%) |
| [Gly8]-AII | BHAR, MBHAR, PAMR | 0 | < 6 | > 95 |
| AII (C-terminal Phe) | BHAR, MBHAR | 0 | 6 | < 15 |
| [Gly8]-AII | BHAR, MBHAR, PAMR | 25 | < 2 | > 95 |
| AII (C-terminal Phe) | PAMR, MBHAR | 25 | < 3 | > 95 |
| AII (C-terminal Phe) | BHAR | 25 | 10 - 15 | > 95 |
| Data adapted from Miranda et al., 1995.[8][9] |
These data clearly indicate that peptides with a more hydrophobic C-terminal residue (Phe in AII) are cleaved much more slowly from benzhydrylamine-type resins (BHAR, MBHAR) at lower temperatures. Increasing the temperature to 25°C significantly accelerates the cleavage.
Experimental Protocols
Below are representative protocols for "low-high" HF and TFMSA cleavage procedures. The "low-high" approach involves an initial deprotection step under milder acidic conditions (low) to remove more labile protecting groups via an SN2 mechanism, which minimizes carbocation formation, followed by a stronger acid treatment (high) to cleave the peptide from the resin and remove more resistant protecting groups.[2]
Low-High HF Cleavage Protocol
-
Preparation: Place the dried peptide-resin (1 g) in a Teflon reaction vessel.
-
Low-HF Step:
-
Add a scavenger mixture of dimethyl sulfide (B99878) (DMS) (6.5 mL) and p-cresol (B1678582) (1.0 mL). For peptides containing Trp(For), a mixture of p-cresol (0.75 mL) and p-thiocresol (0.25 mL) can be used.[2]
-
Cool the vessel to 0°C and distill anhydrous HF (2.5 mL) into the vessel.
-
Stir the mixture at 0°C for 2 hours.[2]
-
Evaporate the HF and DMS under vacuum.
-
-
High-HF Step:
-
To the same vessel containing the peptide-resin and p-cresol, add fresh p-cresol to bring the total volume to 1.0 mL.
-
Cool the vessel to 0°C and distill anhydrous HF (9.0 mL) into it.
-
Stir the mixture at 0°C for 1-1.5 hours.[2]
-
Evaporate the HF under vacuum.
-
-
Work-up:
-
Wash the resin with cold diethyl ether to remove scavengers.
-
Precipitate the peptide with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
-
Low-High TFMSA Cleavage Protocol
-
Preparation: Place the dried peptide-resin (100 mg) in a round-bottom flask.
-
Low-TFMSA Step:
-
Add m-cresol (B1676322) (100 µL) and dimethyl sulfide (300 µL).[7]
-
Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (0.5 mL).[7]
-
Slowly add TFMSA (100 µL) while stirring vigorously to dissipate heat.[7]
-
Stir the mixture for 3 hours, maintaining the temperature between 0°C and 5°C.[7]
-
Filter the resin and wash with TFA.
-
-
High-TFMSA Step (if necessary for complete cleavage):
-
Transfer the resin back to a clean flask.
-
Add a scavenger mixture (e.g., thioanisole (B89551) and m-cresol).
-
Add TFA and cool to 0°C.
-
Slowly add TFMSA and stir at room temperature for an appropriate time (determined empirically, can be several hours).[8][9]
-
-
Work-up:
-
Filter the resin and wash with TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
The crude peptide may require neutralization and desalting before purification.[7]
-
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow for Boc/Bzl deprotection and the chemical logic behind the use of scavengers.
Caption: General workflow for Boc/Bzl peptide deprotection and cleavage.
Caption: Mechanism of scavenger action during acid-mediated deprotection.
Conclusion
Both HF and TFMSA are potent and effective reagents for the final deprotection and cleavage step in Boc-SPPS.
-
HF remains the gold standard for its versatility and straightforward work-up, but its extreme toxicity and the requirement for specialized equipment are significant barriers.
-
TFMSA offers a valuable and safer alternative that can be implemented in any standard chemistry laboratory. However, researchers must be prepared for a more involved work-up procedure and should be aware of its limitations, particularly with arginine-containing peptides with tosyl protection.
The optimal choice will depend on the specific peptide sequence, the available laboratory infrastructure, and the safety protocols in place. For peptides with challenging sequences or those containing Arg(Tos), HF may be necessary. For many other peptides, TFMSA provides a viable and safer cleavage strategy.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to BOC-O-Benzyl-L-threonine in Complex Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. Threonine, with its reactive hydroxyl side chain, requires robust protection to prevent side reactions and ensure high purity of the final product. This guide provides an in-depth comparison of N-α-t-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), a cornerstone of the classic Boc/Bzl strategy, against its primary alternative, Fmoc-Thr(tBu)-OH, used in the now more prevalent Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS).
The Role of Threonine Protection in Peptide Synthesis
In SPPS, the synthesis of a peptide chain proceeds through sequential cycles of deprotection and coupling of amino acids onto a solid support resin.[1] Protecting groups are essential to temporarily mask the reactive N-α-amino group and the side chains of trifunctional amino acids to ensure the correct peptide bond formation.[2] The choice of these protecting groups dictates the entire synthesis strategy, influencing reaction conditions, potential side reactions, and the final cleavage method.[3]
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α protection and more acid-stable, benzyl-based (Bzl) groups for "permanent" side-chain protection.[1] Boc-Thr(Bzl)-OH is the standard building block for introducing threonine in this methodology.[4]
Fmoc/tBu Strategy: This has become the dominant strategy due to its milder conditions.[5] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α protection and acid-labile tert-butyl (tBu) based groups for side-chain protection, offering a fully orthogonal system.[1][6]
Quantitative Data Comparison
A direct comparison of the physicochemical properties of the two most common protected threonine derivatives is essential for planning a synthesis.
Table 1: Physicochemical Properties of Protected Threonine Derivatives
| Property | BOC-O-Benzyl-L-threonine | FMOC-O-tert-Butyl-L-threonine |
| Synonym | Boc-L-Thr(Bzl)-OH | Fmoc-L-Thr(tBu)-OH |
| CAS Number | 15260-10-3[7] | 71989-35-0[8] |
| Molecular Formula | C₁₆H₂₃NO₅[7] | C₂₃H₂₇NO₅[8] |
| Molecular Weight | 309.36 g/mol [7] | 397.46 g/mol [8] |
| Appearance | White crystalline powder[7] | White to light yellow crystal powder[8] |
| Primary Application | Boc solid-phase peptide synthesis[4] | Fmoc solid-phase peptide synthesis |
Table 2: Comparison of Boc/Bzl and Fmoc/tBu Synthesis Strategies for Threonine
| Feature | Boc/Bzl Strategy (using Boc-Thr(Bzl)-OH) | Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH) |
| Nα-Protection | Boc (tert-butyloxycarbonyl)[3] | Fmoc (9-fluorenylmethyloxycarbonyl)[3] |
| Nα-Deprotection | Acid-labile: Moderate acid (e.g., 25-50% TFA in DCM)[3][9] | Base-labile: 20% Piperidine (B6355638) in DMF[3][10] |
| Side-Chain Protection | Benzyl (Bzl) ether[9] | tert-Butyl (tBu) ether[9] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA)[1][3] | Moderate acid (e.g., TFA)[] |
| Orthogonality | Quasi-orthogonal : Both protecting groups are acid-labile but require different acid strengths for removal.[1][12] | Fully orthogonal : Nα group is base-labile while the side-chain group is acid-labile.[12] |
| Final Cleavage | Harsh conditions: Requires strong, hazardous acids like anhydrous HF, which necessitates specialized equipment.[3][13] | Mild conditions: Typically achieved with a TFA "cocktail" containing scavengers.[3][14] |
Table 3: Performance Considerations in Complex Peptide Synthesis
| Parameter | Boc/Bzl Strategy with Boc-Thr(Bzl)-OH | Fmoc/tBu Strategy with Fmoc-Thr(tBu)-OH |
| Yield & Purity | Can be very effective for long or hydrophobic sequences prone to aggregation, as repeated TFA washes disrupt secondary structures.[12][15] | Generally high yields and purity. However, aggregation during synthesis can be an issue for certain sequences, potentially lowering yield.[16] |
| Side Reactions | Acidolysis : Repeated TFA treatment can cause partial cleavage of the Bzl side-chain or the peptide-resin linkage, leading to chain loss, especially in long syntheses.[9][17] | Aspartimide Formation : The basic piperidine treatment can catalyze aspartimide formation at Asp residues.[3] Diketopiperazine Formation : Can occur at the N-terminal dipeptide, leading to chain termination.[3] |
| Compatibility | Harsh final cleavage with HF is incompatible with many post-translational modifications (PTMs) like phosphorylation and glycosylation.[15] | Milder deprotection and cleavage conditions are highly compatible with acid-sensitive residues and a wide range of PTMs.[18] |
| Handling & Safety | Final cleavage requires handling of highly corrosive and toxic anhydrous hydrogen fluoride (B91410) (HF), demanding a specialized apparatus.[15] | Standard laboratory glassware and fume hoods are sufficient. Piperidine is toxic and must be handled with care.[15] |
Experimental Workflows and Orthogonality
Visualizing the synthesis cycles highlights the fundamental differences between the two strategies.
References
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 15260-10-3 | FB46972 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. FMOC-O-tert-Butyl-L-threonine | 71989-35-0 [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. bachem.com [bachem.com]
- 16. chempep.com [chempep.com]
- 17. chempep.com [chempep.com]
- 18. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Compatibility of Boc-O-benzyl-L-threonine in Peptide Synthesis: A Comparative Guide
For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), a standard building block in Boc-chemistry SPPS, with other protected amino acids. We will delve into its compatibility, performance, and potential side reactions, supported by experimental data and detailed protocols.
Overview of this compound in Boc-SPPS
In the landscape of peptide synthesis, two primary strategies dominate: Boc/Bzl and Fmoc/tBu chemistry. This compound is the conventional choice for incorporating threonine residues within the Boc/Bzl strategy. This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable protecting groups, such as benzyl (B1604629) (Bzl) ethers for the side chains of serine and threonine. The Boc group is cleaved at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are removed at the final step using a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF).[1]
The compatibility of this compound with other protected amino acids is largely dictated by the overall Boc/Bzl chemical environment. Generally, it is compatible with other standard Boc-protected amino acids with benzyl-based or other HF-labile side-chain protection.
Performance and Compatibility with Other Protected Amino Acids
The coupling of amino acids in SPPS is a critical step that influences the yield and purity of the final peptide. Threonine, due to the steric hindrance from its β-methyl group, is recognized as one of the more challenging amino acids to couple efficiently in Boc-SPPS.[2] This can lead to incomplete reactions and the formation of deletion sequences, particularly when coupling to or from a bulky amino acid residue.
To mitigate these challenges, optimized coupling protocols are often employed. The use of in situ neutralization protocols and potent coupling reagents such as HBTU or HATU can significantly improve the efficiency of incorporating Boc-Thr(Bzl)-OH into a growing peptide chain.[3]
Below is a summary of the expected compatibility and performance of Boc-Thr(Bzl)-OH when coupled with various classes of Boc-protected amino acids.
| Coupled Amino Acid Partner (Boc-AA(PG)-OH) | Typical Side-Chain Protecting Group (PG) | Expected Coupling Performance of Boc-Thr(Bzl)-OH | Potential Side Reactions and Considerations |
| Small, Non-polar (e.g., Gly, Ala, Leu) | None | Good to Excellent | Minimal side reactions expected. |
| Bulky, Non-polar (e.g., Val, Ile) | None | Moderate to Good | Steric hindrance from both residues can slow down the reaction, potentially requiring double coupling or extended reaction times. |
| Aromatic (e.g., Phe, Tyr, Trp) | Bzl (for Tyr), For/Boc (for Trp) | Good | Standard protocols are generally effective. For Tryptophan, the use of scavengers during Boc deprotection is crucial to prevent side reactions. |
| Acidic (e.g., Asp, Glu) | OBzl | Good | Standard coupling protocols are generally successful. |
| Basic (e.g., Lys, Arg, His) | 2-Cl-Z (for Lys), Tos (for Arg), DNP/Bom (for His) | Good | Standard coupling protocols are generally effective. |
| Proline | None | Good | The unique cyclic structure of proline can sometimes influence coupling kinetics. |
Experimental Protocols
Standard Boc-SPPS Cycle for Incorporation of Boc-Thr(Bzl)-OH
This protocol outlines a typical manual Boc-SPPS cycle for coupling Boc-Thr(Bzl)-OH to a resin-bound peptide chain.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (B109758) (DCM) for 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat once).
-
Wash the resin with DCM (3x).
4. Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vessel, pre-activate a 3-4 fold molar excess of Boc-Thr(Bzl)-OH with an equimolar amount of HBTU in DMF.
-
Add a 6-8 fold molar excess of DIEA to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
5. Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to trap carbocations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[4]
Potential Side Reactions and Mitigation
A notable side reaction involving threonine residues during strong acid treatment, such as the final HF cleavage, is the N-O acyl shift . This involves the migration of the peptide backbone from the α-amino group to the side-chain hydroxyl group, forming an O-acyl intermediate. This side reaction can be reversed by treating the peptide with a mild base after cleavage.
Comparative Analysis with Fmoc-Thr(tBu)-OH
A direct quantitative comparison of the coupling efficiency of Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is challenging as they are employed in fundamentally different SPPS strategies with distinct chemical environments. However, a qualitative comparison can be made based on the general characteristics of each strategy.
| Feature | Boc-SPPS with Boc-Thr(Bzl)-OH | Fmoc-SPPS with Fmoc-Thr(tBu)-OH |
| Deprotection Conditions | Harsh (50% TFA for Boc, HF for Bzl) | Mild (20% piperidine (B6355638) in DMF for Fmoc, TFA for tBu) |
| Side-Chain Protection | Benzyl ether (Bzl) | tert-Butyl ether (tBu) |
| Compatibility with Sensitive Residues | Can be challenging for acid-sensitive modifications. | Generally more compatible with acid-sensitive modifications. |
| Aggregation | Less prone to aggregation due to protonation of the peptide chain during TFA deprotection.[5] | More prone to aggregation as the peptide chain is in a neutral state after deprotection. |
| Final Cleavage | Harsh (HF), requires specialized equipment. | Milder (TFA), standard laboratory equipment. |
Generally, the milder conditions of Fmoc-SPPS are favored for the synthesis of many peptides. However, for "difficult" or hydrophobic sequences that are prone to aggregation, Boc-SPPS can offer a significant advantage.[5]
Visualizing the Workflow
Boc-SPPS Cycle Workflow
Logic Diagram for Protecting Group Strategy Selection
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BOC-O-Benzyl-L-threonine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of BOC-O-Benzyl-L-threonine, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to adhere to standard safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE) to avoid skin and eye contact, as well as inhalation.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | Dust mask or respirator for fine particles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that prevents its release into the environment.
-
Containment of Spills: In the event of an accidental spill, ensure the area is well-ventilated.[1][2] Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1][2] Avoid generating dust during this process.[1][2]
-
Waste Collection: Collect all waste material, including contaminated items such as gloves and paper towels, in a designated and clearly labeled waste container.
-
Chemical Incompatibilities: It is crucial to store waste this compound separately from strong oxidizing agents and strong acids to prevent hazardous reactions.[1][2]
-
Disposal Method: The primary recommended disposal method is to transfer the waste to a licensed chemical waste disposal company. Always adhere to local, state, and federal regulations regarding chemical waste disposal. Do not dispose of this chemical down the drain or in general waste streams.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Logistical Guidance for Handling BOC-O-Benzyl-L-threonine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides a comprehensive operational and disposal plan for BOC-O-Benzyl-L-threonine, ensuring laboratory safety and procedural clarity.
Personal Protective Equipment (PPE)
When handling this compound, a solid, powder substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. The following personal protective equipment is recommended.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[1][2][3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experimental procedures is essential for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[4] Recommended storage temperatures can range from 2-8°C to room temperature, so always consult the supplier's specific instructions.[4]
-
Keep the compound away from strong oxidizing agents and strong acids.[5]
2. Handling and Weighing:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder weighing station to minimize the risk of inhalation.[4][6][7]
-
Avoid the formation of dust during handling.[4][5] Use spatulas and weigh boats to transfer the powder.
-
Wear the recommended PPE throughout the handling process.
-
After handling, wash hands thoroughly.
3. Spills and Accidental Release:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[5] Avoid actions that could generate dust.
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and adhere to regulations.
-
Unused or Waste Product: this compound is not classified as a hazardous substance under major regulations.[8] As a non-hazardous solid waste, it should be collected in a sealed, clearly labeled container.[8] This waste can then be disposed of in a landfill.[4][9] It is crucial to consult with local and institutional environmental health and safety (EH&S) offices to ensure compliance with all applicable regulations.[4][8]
-
Empty Containers: Before disposing of empty containers, ensure they are free of any residual powder. The containers can then typically be discarded with regular laboratory waste. It is good practice to deface the label to prevent misuse.[5]
-
Contaminated Materials: Any materials, such as weigh boats or paper towels, that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as solid waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. amsafeppe.com [amsafeppe.com]
- 3. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. sfasu.edu [sfasu.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. uswonline.com [uswonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
